Iron(III) sulfate hydrate
Description
Historical Context and Evolution of Research on Hydrated Iron(III) Sulfates
Historically, research into hydrated iron(III) sulfates has been linked to their natural occurrences in various minerals. wikipedia.org Minerals such as coquimbite (nonahydrate), paracoquimbite (nonahydrate), kornelite (heptahydrate), and quenstedtite (decahydrate) are natural forms of hydrated iron(III) sulfate (B86663). wikipedia.org Early studies focused on the identification and characterization of these naturally occurring minerals.
The evolution of research has been significantly influenced by industrial processes. For instance, iron sulfate, particularly ferrous sulfate heptahydrate (FeSO4·7H2O), is a byproduct of titanium dioxide production and steel pickling. mdpi.com This has spurred research into the thermal behavior and conversion of ferrous sulfate into ferric forms, leading to a deeper understanding of the various hydrated states of iron(III) sulfate. mdpi.com
More recent research has employed advanced analytical techniques to study the complex phase transformations of these hydrates. For example, studies have investigated the effects of temperature and relative humidity on the stability and evolution of concentrated Fe2(SO4)3 solutions, identifying the formation of different hydrated phases like ferricopiapite, rhomboclase, kornelite, and paracoquimbite under specific conditions. researchgate.net The use of in situ X-ray diffraction (RH-T-XRD) has allowed for real-time observation of phase transitions, such as the dehydration of paracoquimbite to ferric sulfate pentahydrate at elevated temperatures. researchgate.net
Scope and Significance of Current Research on Iron(III) Sulfate Hydrate (B1144303) in Chemical Sciences
Current research on iron(III) sulfate hydrate in the chemical sciences is broad and multifaceted. A significant area of focus is its application as a catalyst in organic synthesis. rsc.org Additionally, its role as a coagulant in water and wastewater treatment is a major field of investigation. researchgate.netuctm.edu Researchers are exploring its effectiveness in removing impurities and controlling hydrogen sulfide (B99878) formation. researchgate.netuctm.edu
The synthesis and crystallization of this compound from industrial waste solutions is another critical research area. researchgate.netuctm.edu Studies have focused on understanding the crystallization process from solutions rich in Fe(III) ions and sulfuric acid, which are byproducts of processes like pyrite (B73398) concentrate oxidation. researchgate.netuctm.edu This research aims to develop efficient methods for producing ferric sulfate for various applications. researchgate.netuctm.edu
Furthermore, the fundamental chemical properties and structural features of different hydrate forms are under continuous investigation. Techniques like Mössbauer spectroscopy and X-ray diffraction are used to characterize the distinct phases and understand their stability and reactivity. researchgate.net The speciation of iron(III) sulfate in aqueous solutions, where it can form complexes like [Fe(H2O)6]3+ and [Fe(H2O)5(OH)]2+, is also a key area of study. wikipedia.org
Interdisciplinary Research Perspectives on this compound
The study of this compound extends beyond pure chemistry, with significant interdisciplinary research perspectives. In environmental science and geochemistry, these hydrates are crucial in understanding phenomena like acid mine drainage, where they can form as secondary minerals. researchgate.net Their presence and transformation in soils and water bodies have important implications for environmental quality.
In planetary science, hydrated ferric sulfates are of great interest in the study of Mars. Data from Mars exploration missions have suggested the presence of sulfate minerals, and laboratory studies under simulated Martian conditions are crucial for understanding the stability and dehydration behavior of these compounds on the Martian surface. researchgate.netusra.edu This research helps in deciphering the hydrogeologic history of the planet. researchgate.netusra.edu
The following table provides a summary of various known hydrates of iron(III) sulfate and their mineral names:
| Hydrate Formula | Mineral Name |
| Fe2(SO4)3·9H2O | Coquimbite/Paracoquimbite |
| Fe2(SO4)3·7H2O | Kornelite |
| Fe2(SO4)3·10H2O | Quenstedtite |
| Fe4.67(SO4)6(OH)2·20H2O | Ferricopiapite |
| FeH(SO4)2·4H2O | Rhomboclase |
Properties
IUPAC Name |
iron(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSFRMTBJZULV-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10028-22-5 (Parent) | |
| Record name | Ferric sulfate hydrate | |
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DSSTOX Substance ID |
DTXSID70934500 | |
| Record name | Iron(3+) sulfate--water (2/3/1) | |
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Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow hygroscopic solid; Soluble in water; [Sigma-Aldrich MSDS] | |
| Record name | Ferric sulfate hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
15244-10-7, 43059-01-4 | |
| Record name | Ferric sulfate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, iron(3+) salt (3:2), monohydrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043059014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) sulfate--water (2/3/1) | |
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| Record name | Sulfuric acid, iron(3+) salt (3:2), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Crystallization Research of Iron Iii Sulfate Hydrate
Laboratory Synthesis Methodologies for Iron(III) Sulfate (B86663) Hydrate (B1144303)
The laboratory synthesis of iron(III) sulfate hydrate is centered on the controlled oxidation of iron(II) sulfate and subsequent crystallization. These methods allow for a detailed study of the reaction parameters and their influence on the final product's characteristics.
Controlled Reaction Pathways for this compound Formation
The primary laboratory route to iron(III) sulfate involves the oxidation of an iron(II) sulfate solution. A common method is the treatment of a hot solution of ferrous sulfate with sulfuric acid and an oxidizing agent. atamanchemicals.comwikipedia.org The reaction pathway can be represented by the general equation:
2 FeSO₄ + H₂SO₄ + [O] → Fe₂(SO₄)₃ + H₂O
The specific hydrate formed, denoted as Fe₂(SO₄)₃·xH₂O, is dependent on the crystallization conditions. Another described preparation method involves the reaction of iron(III) oxide with sulfuric acid. atamanchemicals.com The synthesis can also be achieved through a substitution reaction using copper sulfate and iron metal, which initially forms iron(II) sulfate that can then be oxidized. youtube.com
Role of Oxidizing Agents in this compound Synthesis
A variety of oxidizing agents are utilized in the synthesis of iron(III) sulfate, each influencing the reaction kinetics and purity of the final product. Commonly employed oxidizing agents include hydrogen peroxide, chlorine, and nitric acid. atamanchemicals.comwikipedia.orggeeksforgeeks.org The choice of oxidizing agent is a critical parameter in the synthesis process. For instance, the reaction with hydrogen peroxide is represented as:
2 FeSO₄ + H₂SO₄ + H₂O₂ → Fe₂(SO₄)₃ + 2 H₂O wikipedia.org
Industrial processes have also utilized chlorine gas injected into an iron(II) sulfate solution, which results in a mixture of iron(III) sulfate and iron(III) chloride. atamanchemicals.comgeeksforgeeks.org The selection of the oxidizing agent can be tailored based on the desired product specifications and economic considerations.
| Oxidizing Agent | Chemical Formula |
| Hydrogen Peroxide | H₂O₂ |
| Chlorine | Cl₂ |
| Nitric Acid | HNO₃ |
Precipitation and Crystallization Techniques for Hydrated Iron(III) Sulfates
The formation of solid this compound from solution is achieved through precipitation and crystallization. These processes are influenced by factors such as temperature, concentration, and the presence of impurities. A variety of hydrates of iron(III) sulfate are known to exist, with the nonahydrate (Fe₂(SO₄)₃·9H₂O) being a commonly encountered form. geeksforgeeks.org
Research on the crystallization process from waste solutions rich in Fe(III) has shown that evaporation is a key technique. uctm.edu In one study, evaporation of water from a solution led to the formation of a sludge containing various phases, including FeH(SO₄)₂·4H₂O (rhomboclase) and Fe₂(SO₄)₃·8H₂O. uctm.edu Subsequent heating of this sludge resulted in the formation of paracoquimbite (Fe₂(SO₄)₃·9H₂O). uctm.edu The conditions for crystallization, such as the percentage of water evaporation and recrystallization temperature, are critical in determining the final hydrated form. uctm.edu For example, a study demonstrated that evaporating 70% of the water from a solution followed by recrystallization at 388.15 K could yield ferric sulfate crystals. uctm.edu
| Hydrated Form | Chemical Formula |
| Rhomboclase | FeH(SO₄)₂·4H₂O |
| Ferric sulfate octahydrate | Fe₂(SO₄)₃·8H₂O |
| Paracoquimbite | Fe₂(SO₄)₃·9H₂O |
Industrial-Scale Production and Waste Valorization for this compound
On an industrial scale, the production of this compound is often integrated with waste stream management, providing an avenue for the valorization of iron-containing by-products from various metallurgical and chemical processes.
Recovery and Crystallization of this compound from Hydrometallurgical Waste Streams
Hydrometallurgical processes, particularly in the zinc industry, generate waste streams rich in iron. The removal of iron from these solutions is often accomplished through precipitation, commonly in the form of jarosite. researchgate.net However, there is growing interest in recovering iron as a valuable product like iron(III) sulfate.
Studies have investigated the crystallization of ferric sulfate hydrate from hydrometallurgical waste solutions, such as those obtained from the autoclave oxidation of pyrite (B73398) concentrate. uctm.eduresearchgate.net These solutions are characterized by high concentrations of ferric ions and sulfuric acid. uctm.eduresearchgate.net By carefully controlling the composition and conditions based on the Fe₂(SO₄)₃-H₂SO₄-H₂O ternary diagram, it is possible to prepare saturated solutions for the crystallization of ferric sulfate hydrate. uctm.eduresearchgate.net This approach not only mitigates a waste disposal issue but also produces a commercially viable chemical.
Utilization of Iron-Containing Industrial By-products for this compound Synthesis
A significant portion of commercially produced iron(III) sulfate is derived from iron-containing wastes. wikipedia.orggeeksforgeeks.org For instance, the acidic effluent from coal, steel, and pigment production can serve as a feed material. justia.com The treatment of ilmenite (B1198559) with sulfuric acid in the production of titanium dioxide generates substantial amounts of iron sulfate as a by-product, which can be further processed. mdpi.comnih.gov
The general industrial method involves treating these iron-rich solutions with sulfuric acid and an oxidizing agent. atamanchemicals.comwikipedia.org For example, waste from the steel industry, such as mill scale, can be leached with sulfuric acid to produce ferrous sulfate, which is then oxidized to ferric sulfate. nih.gov This valorization of industrial by-products aligns with the principles of a circular economy by transforming waste materials into valuable chemical products.
Formation of Amorphous and Crystalline Hydrated Iron(III) Sulfate Phases
The formation of either amorphous or specific crystalline phases of this compound is a process highly dependent on the surrounding environmental conditions, primarily relative humidity (RH) and temperature. Research into the synthesis and crystallization of these compounds reveals that precise control of these parameters can direct the outcome towards either a disordered, glassy material or well-defined crystalline structures.
Synthesis of Amorphous Iron(III) Sulfates under Controlled Humidity Conditions
Amorphous iron(III) sulfates are frequently formed through the rapid dehydration of saturated aqueous solutions of iron(III) sulfate. nih.gov This process avoids the formation of a structured crystal lattice, resulting in a glassy, disordered solid. The key to synthesizing amorphous phases lies in removing water from the solution at a rate that is faster than the rate of nucleation and crystal growth.
One common laboratory method involves starting with an anhydrous, crystalline iron(III) sulfate, which is first fully hydrated. usra.edu Hydration can be achieved by either placing the anhydrous material in a high-humidity environment (e.g., 92% RH) or by directly adding deionized water. usra.edu Following complete hydration, the resulting saturated solution is then subjected to controlled, rapid dehydration. usra.eduusra.edu This is typically accomplished in one of two ways:
Low-Humidity Desiccation: Placing the saturated solution in a chamber with a low relative humidity, for instance, below 11% RH, effectively removes water and leads to the formation of an amorphous solid. nih.govresearchgate.net
Vacuum Dehydration: Applying a vacuum to the saturated solution also rapidly removes water, resulting in an amorphous product. nih.govusra.edu
The resulting amorphous material's stability is itself dependent on the ambient relative humidity. Studies have shown that amorphous ferric sulfate can be preserved for longer durations at very low relative humidity (≤ 11%). researchgate.net At intermediate humidity levels (e.g., 31-33% RH), the amorphous solid may slowly absorb water and eventually begin to transform into crystalline phases over time. usra.eduresearchgate.net
Table 1: Synthesis Pathways for Amorphous Iron(III) Sulfate
| Step | Method 1 | Method 2 | Dehydration Technique | Resulting Phase |
|---|---|---|---|---|
| Starting Material | Anhydrous Iron(III) Sulfate | Anhydrous Iron(III) Sulfate | N/A | Crystalline |
| Hydration | Storage in 92% RH chamber | Direct addition of DI water | N/A | Saturated Solution |
| Dehydration | Storage in 11% RH chamber | Vacuum desiccation | Rapid water removal | Amorphous Solid |
Crystallization of Specific Hydrate Forms (e.g., Hexahydrate, Pentahydrate) and Their Control
The crystallization of specific this compound forms is a more complex process, influenced by a delicate interplay of temperature, relative humidity, and time. Unlike the rapid process for forming amorphous solids, crystallization often involves slower evaporation or the aging of precipitates, allowing for the ordered arrangement of molecules into a crystal lattice.
Research has identified several crystalline hydrate phases that can be formed under specific conditions. For instance, the evaporation of aqueous iron(III) sulfate solutions at moderately low temperatures (2°C and 50°C) and in the range of 34-47% RH can initially lead to the co-precipitation of ferricopiapite (Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O) and rhomboclase ((H₅O₂)Fe(SO₄)₂·2H₂O). researchgate.net Over time, these initial precipitates can transform into other, more stable crystalline forms. At 50°C, this mixture evolves into kornelite (Fe₂(SO₄)₃·7.5H₂O) at 42% RH or paracoquimbite (Fe₂(SO₄)₃·9H₂O) at 46-47% RH. researchgate.net
The formation of a pentahydrate (Fe₂(SO₄)₃·5H₂O) has been identified at higher temperatures. Specifically, the dehydration of paracoquimbite at 80°C leads to the formation of this lower hydration state. researchgate.net The crystallization process can also be initiated from waste solutions rich in Fe(III). Studies on such solutions have shown that initial crystallization can yield a sludge containing phases like rhomboclase and an octahydrate (Fe₂(SO₄)₃·8H₂O). uctm.eduuctm.edu Subsequent aging of this sludge at elevated temperatures (373 K or approximately 100°C) can result in the formation of paracoquimbite. uctm.eduresearchgate.netuctm.edu
The control over which specific hydrate form crystallizes is therefore a function of carefully managing the thermodynamic and kinetic parameters of the system. The initial dehydration method used to create an amorphous phase can also influence the subsequent crystallization pathway when the material is exposed to higher humidity. usra.edu
Table 2: Conditions for Crystallization of Specific Iron(III) Sulfate Hydrates
| Crystalline Phase | Formula | Conditions for Formation |
|---|---|---|
| Rhomboclase | (H₅O₂)Fe(SO₄)₂·2H₂O | Initial precipitate from solution at 2-50°C and 34-47% RH. researchgate.net Also found in sludge from waste solutions. uctm.eduuctm.edu |
| Ferricopiapite | Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O | Co-precipitates with rhomboclase at 2-50°C and 34-47% RH. researchgate.net |
| Kornelite | Fe₂(SO₄)₃·7.5H₂O | Forms from the transformation of ferricopiapite and rhomboclase at 50°C and 42% RH. researchgate.net |
| Paracoquimbite | Fe₂(SO₄)₃·9H₂O | Forms from the transformation of ferricopiapite and rhomboclase at 50°C and 46-47% RH. researchgate.net Also forms from aged sludge at ~100°C. uctm.eduresearchgate.netuctm.edu |
| Octahydrate | Fe₂(SO₄)₃·8H₂O | Found in initial sludge from crystallization of Fe(III)-rich waste solutions. uctm.eduuctm.edu |
| Pentahydrate | Fe₂(SO₄)₃·5H₂O | Forms from the dehydration of paracoquimbite at 80°C. researchgate.net |
Advanced Characterization of Iron Iii Sulfate Hydrate Structure and Properties
Spectroscopic Analysis of Iron(III) Sulfate (B86663) Hydrate (B1144303)
Spectroscopic techniques are pivotal in elucidating the intricate structural and electronic properties of iron(III) sulfate hydrate. By probing the interactions of electromagnetic radiation with the compound, these methods provide detailed insights into its molecular vibrations, electronic transitions, the local environment of the iron atoms, and its crystalline nature.
Vibrational Spectroscopy (Raman and Mid-Infrared) for Structural Elucidation and Phase Identification
Vibrational spectroscopy, encompassing both Raman and Mid-Infrared (Mid-IR) techniques, serves as a powerful tool for identifying the structural components and different phases of this compound. These methods are sensitive to the vibrations of molecules and polyatomic ions, offering a fingerprint of the compound's structure.
In the context of this compound, the spectra are dominated by the vibrational modes of the sulfate (SO₄²⁻) anion and water (H₂O) molecules. The sulfate ion, belonging to the Td point group, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate bending (ν₄) modes. The presence of the iron(III) cation and water molecules in the crystal lattice can cause a reduction in the symmetry of the sulfate ion, leading to the splitting of degenerate modes and the activation of otherwise inactive modes in the Raman and IR spectra.
Raman spectroscopy of aqueous solutions containing iron(III) and sulfate ions reveals a strong interaction between them. The symmetric stretching band of the sulfate ion (ν₁) appears at approximately 981 cm⁻¹, with a shoulder at 1005 cm⁻¹, indicating an inner-sphere interaction with the iron(III) cation. nih.gov Hydrogen bonding also plays a role, as evidenced by the symmetric stretching band of bisulfate at 1052 cm⁻¹ and a shoulder at 1040 cm⁻¹. nih.gov
Mid-IR spectroscopy of various sulfate minerals shows that the positions of the sulfate vibrational modes are sensitive to the degree of hydration. geoscienceworld.org For instance, dehydration can cause a shift in the high-frequency edge of the ν₃ band to a larger wavenumber. geoscienceworld.org While specific Mid-IR data for this compound is not detailed in the provided search results, the general principles of sulfate vibrational spectroscopy apply.
The following table summarizes the typical Raman active modes for sulfate and water in an iron(III) sulfate system.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
| ν₁(SO₄²⁻) | ~981 | Symmetric stretch |
| ~1005 | Symmetric stretch (inner-sphere complex) | |
| ν₂(SO₄²⁻) | ~450 | Bending |
| ν₃(SO₄²⁻) | ~1100 | Antisymmetric stretch |
| ν₄(SO₄²⁻) | ~615 | Bending |
| H₂O bending | ~1630 | δ(HOH) |
| H₂O stretching | ~3000-3600 | ν(OH) |
Electronic Spectroscopy (UV-Vis-NIR) for Iron(III) Speciation and Hydration Features
Electronic spectroscopy, spanning the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, provides valuable information about the electronic structure of the iron(III) ion and the hydration state of the compound.
The UV-Vis spectrum of iron(III) in aqueous solution is characterized by absorptions corresponding to ligand-to-metal charge transfer bands and d-d transitions. The hexa-aquo complex [Fe(H₂O)₆]³⁺ is a primary species in acidic solutions. wikipedia.org The formation of hydroxylated species, such as [Fe(OH)(H₂O)₅]²⁺, at higher pH values leads to an increase in absorbance in the visible region, with a maximum around 300 nm that extends to 400 nm. researchgate.net In crystalline iron(III) sulfate hydrates, absorptions between 0.3 and 1 µm are due to spin-forbidden crystal field transitions of the Fe³⁺ ion. nih.gov When Fe³⁺ is linked through an oxygen or hydroxyl group, three common transitions are observed: ⁶A₁g → ⁴T₁g, ⁶A₁g → ⁴T₂g, and ⁶A₁g → (⁴A₁g, ⁴Eg). nih.gov
NIR spectroscopy is particularly sensitive to the vibrational overtones and combination bands of water and hydroxyl groups, making it an excellent tool for studying hydration features. The NIR spectra of hydrated iron(III) sulfates can be divided into several regions: the first overtone of the fundamental hydroxyl stretching mode (6400-7400 cm⁻¹), water combination modes (5500-6300 cm⁻¹), and combination bands of stretching and deformation modes of the sulfate and water molecules (4000-5500 cm⁻¹). nih.govqut.edu.au Amorphous iron(III) sulfates exhibit broad and muted features in the NIR region, particularly for the water-related bands at approximately 1.4 and 1.9 µm, which can make them difficult to detect in mixtures. nih.gov
The following table summarizes key electronic transitions and vibrational overtones for this compound.
| Spectral Region | Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment |
| UV-Vis | > 25000 | < 400 | Ligand-to-metal charge transfer |
| Vis | ~11100 - 33300 | ~300 - 900 | Fe³⁺ d-d transitions (e.g., ⁶A₁g → ⁴T₁g, ⁶A₁g → ⁴T₂g) |
| NIR | ~7140 | ~1400 (1.4 µm) | First overtone of H₂O stretching |
| NIR | ~5260 | ~1900 (1.9 µm) | Combination of H₂O stretching and bending |
Mössbauer Spectroscopy for Iron(III) Local Environments and Electronic States
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron nuclei. It provides precise information on the oxidation state, coordination number, site symmetry, and magnetic properties of iron atoms in a compound.
For this compound, the Mössbauer spectrum is characterized by parameters such as the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is indicative of the s-electron density at the nucleus and is sensitive to the oxidation state and coordination of the iron ion. The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the symmetry of the local environment.
In various iron(III) sulfate minerals, the Fe³⁺ is typically in a high-spin d⁵ electronic configuration, which results in a paramagnetic state at room temperature. wikipedia.org The Mössbauer spectra of different hydrated iron sulfates can show variations in their parameters, reflecting differences in the local polyhedral environment around the Fe³⁺ cation. researchgate.net For instance, the size of the coordination polyhedron can influence the quadrupole splitting. researchgate.net Amorphous iron(III) sulfates have Mössbauer spectra that are distinct from their crystalline counterparts. nih.gov
The following table presents typical Mössbauer parameters for iron(III) in sulfate minerals.
| Parameter | Typical Value Range (mm/s) at Room Temperature | Information Provided |
| Isomer Shift (δ) relative to α-Fe | ~0.3 - 0.5 | Confirms Fe³⁺ oxidation state in octahedral coordination |
| Quadrupole Splitting (ΔEQ) | ~0.0 - 1.7 | Reflects the distortion of the Fe³⁺ coordination environment |
Microscopic and Thermal Analysis of this compound Phases
Microscopic and thermal analysis techniques provide complementary information to spectroscopic and diffraction methods by visualizing the morphology and probing the thermal stability of this compound phases.
Scanning Electron Microscopy for Morphological Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and texture of materials at the micro- and nanoscale. It provides direct images of the particle size, shape, and aggregation state.
SEM investigations of amorphous ferric sulfates reveal a characteristic conchoidal fracture, which is typical of amorphous materials. nih.gov The surfaces of these amorphous particles appear smooth in SEM images. nih.gov In contrast, crystalline phases of iron(III) sulfate hydrates would be expected to exhibit well-defined crystal habits, although specific SEM images for these were not available in the provided search results. The morphology of synthesized jarosite, a related iron sulfate mineral, has been examined using SEM, showing the utility of this technique in characterizing the solid surface. mdpi.com
The following table summarizes the morphological characteristics of this compound as observed by SEM.
| Phase | Morphological Features |
| Amorphous | Conchoidal fracture, smooth surface texture |
| Crystalline | Expected to show well-defined crystal faces (specific morphology depends on the hydrate phase and growth conditions) |
Thermogravimetric Analysis for Hydration State and Decomposition Pathways
Thermogravimetric analysis (TGA) is a critical technique for elucidating the hydration states and thermal decomposition pathways of iron(III) sulfate hydrates. This method precisely measures changes in the mass of a sample as a function of temperature, revealing distinct stages of dehydration and subsequent decomposition.
Studies on synthetic iron(III) sulfate pentahydrate (Fe₂(SO₄)₃·5H₂O) have identified a two-step decomposition process. arizona.edu The initial event corresponds to the loss of water molecules. This dehydration step is observed as a significant mass loss at approximately 250 °C. arizona.edu Following the complete removal of water, the resulting anhydrous iron(III) sulfate remains stable over a wide temperature range.
The second major thermal event is the decomposition of the anhydrous iron(III) sulfate. This process typically begins at temperatures around 690 °C and involves the breakdown of the sulfate into solid iron(III) oxide (hematite, α-Fe₂O₃) and the evolution of sulfur oxide gases, primarily sulfur trioxide (SO₃). arizona.eduresearchgate.net The mechanism of this high-temperature decomposition can be influenced by the heating temperature, leading to the formation of various iron(III) oxide polymorphs, including γ-Fe₂O₃ and ε-Fe₂O₃, before the final transformation to the most stable α-Fe₂O₃ phase. researchgate.net
Dehydration: Fe₂(SO₄)₃·nH₂O → Fe₂(SO₄)₃ + nH₂O
Decomposition: Fe₂(SO₄)₃ → Fe₂O₃ + 3SO₃
The precise temperatures for these events can vary depending on factors such as heating rate and atmospheric conditions. meetrajesh.com For example, the decomposition of anhydrous Fe₂(SO₄)₃ has been studied in detail between 520-700 °C. researchgate.net
| Thermal Event | Approximate Temperature Range (°C) | Process | Resulting Products |
|---|---|---|---|
| Dehydration | ~250 | Loss of water of crystallization | Anhydrous Iron(III) sulfate (Fe₂(SO₄)₃) |
| Decomposition | > 650 | Breakdown of sulfate | Iron(III) oxide (Fe₂O₃), Sulfur trioxide (SO₃) |
Advanced Structural Refinement and Phase Transitions in Hydrated Iron(III) Sulfates
The structural diversity of iron(III) sulfate hydrates is significant, with various hydration states (n) known, including n=3, 5, and 9, among others. nih.govwikipedia.org Advanced analytical techniques are essential for refining these complex structures and understanding their phase transitions.
Single-Crystal X-ray Diffraction Studies of Iron(III) Sulfate Complexes
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive data on the atomic arrangement within crystalline solids. Several hydrated iron(III) sulfate complexes have been characterized using this method, revealing intricate structural details.
For instance, a synthetic iron(III) sulfate pentahydrate, Fe₂(SO₄)₃·5H₂O, has been structurally determined from high-resolution powder X-ray diffraction data, which serves as a proxy for single-crystal studies when suitable crystals are unavailable. arizona.edugeoscienceworld.org Its structure is monoclinic, belonging to the space group P2₁/m. The crystal structure consists of corrugated slabs where iron octahedra are linked by sulfate tetrahedra. arizona.edugeoscienceworld.org Within this structure, there are two distinct Fe³⁺ coordination environments: one iron cation is coordinated by four oxygen atoms from sulfate groups and two water molecules, while the second is coordinated by three bridging oxygen atoms and three water molecules. arizona.edu
A synthetic trihydrate, Fe₂(SO₄)₃·3H₂O, has also been synthesized and characterized. nih.gov Its structure features quadruple chains of [Fe₂(SO₄)₃(H₂O)₃] running parallel to the meetrajesh.com crystallographic direction. These chains are composed of FeO₄(H₂O)₂ and FeO₅(H₂O) octahedra that share corners with SO₄ tetrahedra, and the chains are interconnected via hydrogen bonds. nih.gov
More complex, low-temperature phases have also been identified, such as Fe₂(SO₄)₃·H₂SO₄·28H₂O. researchgate.net This compound, studied at 100 K and 200 K, exhibits the structural features of an oxonium alum, (H₅O₂)Fe(SO₄)₂·12H₂O, with an orthorhombic unit cell. researchgate.net
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) |
|---|---|---|---|
| Fe₂(SO₄)₃·5H₂O (Lausenite) | Monoclinic | P2₁/m | a = 10.711, b = 11.085, c = 5.5747, β = 98.853 |
| Fe₂(SO₄)₃·3H₂O | - | - | - |
| (H₅O₂)Fe(SO₄)₂·12H₂O | Orthorhombic | - | - |
Data for Fe₂(SO₄)₃·3H₂O and (H₅O₂)Fe(SO₄)₂·12H₂O cell parameters and space group were not fully detailed in the provided search results.
In-situ Spectroscopic Investigations of Structural Evolution under Environmental Conditions
The structure of iron(III) sulfate hydrates is highly sensitive to environmental conditions, particularly temperature and humidity. In-situ spectroscopic techniques allow for the real-time observation of structural changes as these conditions are varied.
Studies on the hydration and dehydration of various hydrous ferric sulfates reveal that these processes are often not reversible. researchgate.net Unlike some minerals that can reversibly absorb and release water, many iron(III) sulfate hydrates undergo structural breakdown upon dehydration. Heating experiments show that even small temperature increases above ambient can cause a gradual decrease in diffraction peak intensities, indicating a loss of long-range crystalline order and a transition to an amorphous or gel-like state. researchgate.net This structural collapse suggests that the water molecules are integral to the stability of the crystal lattice. researchgate.net
The behavior of amorphous iron(III) sulfate phases under varying environmental conditions is also a key area of research. Laboratory experiments have shown that amorphous ferric sulfate can be formed by the rapid dehydration of a concentrated aqueous brine. usra.edu When these amorphous solids are exposed to different levels of relative humidity (RH), they can absorb water and undergo phase transitions over time. For example, amorphous Fe₂(SO₄)₃ exposed to 33% RH was observed to transition through different phases over a period of weeks. usra.edu
Spectroscopic techniques such as visible/near-infrared (VNIR), thermal infrared (TIR), and Mössbauer spectroscopy are used to characterize these amorphous and crystalline phases. nih.gov The spectra of amorphous iron sulfates are distinct from their crystalline counterparts, typically showing broader and more muted features due to the structural disorder. nih.gov These in-situ investigations are crucial for understanding the stability and transformation of iron(III) sulfate hydrates in dynamic environments. usgs.gov
Catalytic Applications of Iron Iii Sulfate Hydrate in Chemical Transformations
Iron(III) Sulfate (B86663) Hydrate (B1144303) as a Lewis Acid Catalyst in Organic Synthesis
As a Lewis acid, the iron(III) center in iron(III) sulfate hydrate can accept electron pairs, thereby activating various functional groups and facilitating a range of organic reactions. acs.orgresearchgate.net This catalytic activity has been successfully applied to several important synthetic processes.
This compound has proven to be an effective catalyst for O-glycosylation reactions, particularly in the Ferrier rearrangement of glycals. researchgate.net This reaction is crucial for the synthesis of 2,3-unsaturated glycosides, which are important intermediates in carbohydrate chemistry.
One notable application involves the reaction of perbenzyl glucals with various alcohols. researchgate.net Catalyzed by this compound, this transformation yields 2,3-unsaturated d-O-glucosides with exclusive α-selectivity. researchgate.netcnpereading.com This high degree of stereocontrol is a significant advantage, as it prevents the formation of undesired anomers. Furthermore, the reaction proceeds without the formation of addition byproducts like 2-deoxy hexopyranosides, which can be a challenge with other Lewis acid catalysts. researchgate.net The use of this compound represents a key development, as it is reportedly the first instance of a peralkyl glycal efficiently undergoing the Ferrier rearrangement instead of alcohol addition under Lewis acid catalysis. researchgate.net
Table 1: this compound Catalyzed Glycosylation
| Substrate | Reactant | Product | Selectivity | Reference |
|---|---|---|---|---|
| Perbenzyl glucal | Various alcohols | 2,3-unsaturated d-O-glucosides | Exclusive α-selectivity | researchgate.net |
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. researchgate.net this compound has been identified as a catalyst for such transformations. researchgate.net For instance, it has been used in the synthesis of tetrahydroquinoline derivatives through the Povarov reaction and in the creation of 1H-pyrazole-4-carbodithioate. researchgate.net While the broader field of iron catalysis in MCRs is well-established, with catalysts like iron(III) chloride (FeCl₃) used in reactions such as the Hantzsch synthesis of polyhydroquinolines, the application of this compound offers a milder and more environmentally friendly alternative. acs.orgresearchgate.netresearchgate.net
The protection of hydroxyl groups in sugars is a fundamental step in carbohydrate synthesis. Per-O-acetylation, where all hydroxyl groups are converted to acetate (B1210297) esters, is a common protection strategy. This compound serves as an efficient catalyst for this transformation. researchgate.net The conventional methods for per-O-acetylation often require harsh reagents or catalysts that can be difficult to handle and dispose of. nycu.edu.tw The use of this compound provides a more convenient and greener option for producing these essential building blocks for oligosaccharide and glycoconjugate synthesis. researchgate.netnycu.edu.tw
The catalytic activity of this compound extends to other important protective group manipulations and organic transformations. researchgate.net
Tetrahydropyranylation: It is an efficient heterogeneous catalyst for the tetrahydropyranylation of alcohols and phenols to form tetrahydropyranyl (THP) ethers. researchgate.netresearchgate.net This method is notable for its mild reaction conditions, often proceeding at or near ambient temperature. A key feature is its ability to achieve selective monotetrahydropyranylation of symmetrical diols. researchgate.net
Acylal Preparation: this compound catalyzes the preparation of acylals (1,1-diacetates) from aldehydes. researchgate.net Acylals are useful protecting groups for aldehydes due to their stability under neutral and basic conditions and their ease of deprotection in the presence of acids.
Heterogeneous Catalysis and Reusability of this compound Systems
A significant advantage of using this compound is its utility in heterogeneous catalytic systems, which simplifies product purification and allows for catalyst recycling. researchgate.net
This compound functions as an effective heterogeneous catalyst, meaning it exists in a different phase (solid) from the reactants (liquid). researchgate.netresearchgate.net This property is highly beneficial for sustainable chemistry, as the catalyst can be easily recovered from the reaction mixture by simple filtration. researchgate.net
Green Chemistry Principles in this compound Catalysis
This compound aligns with several core principles of green chemistry, positioning it as a valuable catalyst for sustainable chemical synthesis. researchgate.net Its utility is particularly noted in its role as a mild, inexpensive, and reusable Lewis acid catalyst. researchgate.net One of the key tenets of green chemistry is the use of catalytic reagents over stoichiometric ones, as catalysts increase reaction efficiency, can be used in small amounts, and are often recyclable, thus minimizing waste. bdu.ac.inacs.org this compound exemplifies this principle, demonstrating low catalytic loading and the ability to be recycled without a significant loss of activity in various organic transformations. researchgate.net
The application of iron-based catalysts, such as this compound, is a central theme in advancing sustainable chemistry. nih.govresearchgate.net These catalysts are advantageous due to iron's natural abundance, low cost, and reduced toxicity compared to many heavy metal catalysts. The goal is to design synthetic methods that reduce or eliminate the use and generation of hazardous substances. msu.edu this compound's role as an environmentally benign heterogeneous catalyst contributes to this objective by facilitating reactions under milder conditions and often with higher selectivity, which reduces the formation of unwanted byproducts. researchgate.netnih.gov For instance, its use in glycal-based O-glycosylation reactions to produce 2,3-unsaturated-O-glycosides proceeds efficiently, avoiding the need for more hazardous reagents. researchgate.net This adherence to principles such as waste prevention, atom economy, and the use of safer chemicals underscores the "green" credentials of this compound in catalysis. acs.orgmsu.edu
This compound in Advanced Oxidation Processes (AOPs)
This compound is a key component in various Advanced Oxidation Processes (AOPs), which are designed to degrade persistent organic pollutants in water and wastewater. mdpi.commdpi.com AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). mdpi.comiwaponline.comnih.gov These radicals are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. iwaponline.comionexchangeglobal.com Iron-based materials are frequently used as catalysts in these systems due to their environmental friendliness and ability to activate oxidants like hydrogen peroxide (H₂O₂) and persulfate (S₂O₈²⁻). mdpi.comundip.ac.id
The use of iron(III) species specifically defines a category of AOPs known as "Fenton-like" reactions. researchgate.netwikipedia.org Unlike the traditional Fenton process which uses iron(II) (Fe²⁺), Fenton-like systems utilize iron(III) (Fe³⁺) as the catalyst. wikipedia.orgacs.org Iron(III) sulfate, as a source of Fe³⁺ ions, can initiate the decomposition of oxidants to generate the necessary radicals for pollutant degradation. researchgate.netmdpi.com These systems are integral to environmental remediation efforts, offering a potent method for treating water contaminated with a wide array of organic pollutants that are resistant to conventional treatment methods. mdpi.comnih.gov
This compound plays a crucial role as a catalyst in Fenton-like and sulfate radical-based oxidation systems. In Fenton-like systems, Fe³⁺ ions catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH). researchgate.netacs.org While the reaction rate is slower compared to the traditional Fe²⁺-based Fenton reaction, Fenton-like processes are still effective and can be advantageous under certain conditions. mdpi.comresearchgate.net
More recently, iron(III) has been extensively used to activate persulfate (PS) or peroxymonosulfate (B1194676) (PMS) to generate sulfate radicals (SO₄•⁻), which have a higher redox potential and a longer half-life than hydroxyl radicals in certain conditions. iwaponline.comnih.gov For example, the Fe(III)/metabisulfite (MBS) process has been shown to be a potent AOP where Fe(III) catalyzes the activation of MBS to produce both sulfate and hydroxyl radicals for contaminant degradation. mdpi.com Similarly, surface sulfidation of iron(III) oxyhydroxide (β-FeOOH) can significantly enhance its Fenton-like activity, leading to the generation of both •OH and SO₄•⁻. nih.gov The versatility of iron(III) sulfate in activating different oxidants makes it a valuable component in AOPs designed for environmental remediation. mdpi.commdpi.com
The generation of hydroxyl and sulfate radicals in systems using iron(III) sulfate involves distinct chemical pathways.
Sulfate Radical (SO₄•⁻) Generation: When iron(III) is used with persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻), it can generate sulfate radicals. High-valence metals like Fe³⁺ tend to react with PMS to generate the less reactive SO₅•⁻ radical. mdpi.com However, in many systems, Fe³⁺ is first reduced to Fe²⁺ by other species present in the solution, such as sulfite (B76179) derivatives or even the target organic pollutant. mdpi.comnih.gov This newly formed Fe²⁺ then efficiently activates persulfate or peroxymonosulfate to produce the highly reactive sulfate radical (SO₄•⁻). nih.govmdpi.com In some cases, both hydroxyl and sulfate radicals are produced simultaneously. For instance, in the Fe(III)/MBS system, the contribution of •OH and SO₄•⁻ to the degradation of the dye Acid Orange 7 was estimated to be 51.59% and 46.45%, respectively. mdpi.com Sulfate radicals can also be converted to hydroxyl radicals in alkaline conditions (SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH), adding another layer of complexity to the oxidative mechanism. researchgate.net
The catalytic efficiency of this compound in AOPs has been demonstrated for the degradation of a wide range of organic contaminants. The effectiveness of the process is often influenced by parameters such as catalyst dosage, oxidant concentration, and solution pH. mdpi.comnih.gov
In the Fe(III)/MBS system, for example, an optimal Fe(III) dosage was found to maximize the degradation of Acid Orange 7 (AO7). The removal efficiency increased as the Fe(III) dosage was raised from 0.005 mM to 0.02 mM but then declined at higher concentrations. mdpi.com The pH of the solution also plays a critical role; the highest degradation efficiency for AO7 in this system was achieved at a pH of 4.55. mdpi.com This system proved effective against a variety of pollutants, achieving over 70% degradation for dyes, phenolic compounds, and pharmaceuticals. mdpi.com Similarly, iron-manganese oxide catalysts have shown high efficiency in degrading rhodamine B, with performance being highly dependent on pH, peaking in the acidic range of 4.0 to 5.0. acs.org
The tables below summarize research findings on the degradation of various organic pollutants using iron(III)-based AOPs, highlighting the reaction conditions and removal efficiencies.
Table 1: Degradation of Various Organic Contaminants by the Fe(III)/MBS System This table is interactive. Users can sort columns by clicking on the headers.
| Contaminant | Type | Removal Efficiency (%) |
|---|---|---|
| Acid Orange 7 | Dye | 85.6 |
| Rhodamine B | Dye | >70.0 |
| Methyl Orange | Dye | >70.0 |
| Phenol | Phenolic Compound | >70.0 |
| Acetaminophen | Phenolic Compound | >70.0 |
| Tetracycline | Pharmaceutical | >70.0 |
| Sulfamethoxazole | Pharmaceutical | >70.0 |
Data sourced from a study on the Fe(III)/metabisulfite (MBS) process. mdpi.com Conditions for AO7: 0.01 mM Fe(III), pH 4.55.
Table 2: Effect of pH and Catalyst Dosage on Pollutant Degradation This table is interactive. Users can sort columns by clicking on the headers.
| Pollutant | System | Parameter | Value | Removal Efficiency (%) |
|---|---|---|---|---|
| Acid Orange 7 | Fe(III)/MBS | pH | 3.01 | 62.4 |
| Acid Orange 7 | Fe(III)/MBS | pH | 4.02 | 80.5 |
| Acid Orange 7 | Fe(III)/MBS | pH | 4.55 | 85.6 |
| Acid Orange 7 | Fe(III)/MBS | pH | 5.38 | 66.3 |
| Acid Orange 7 | Fe(III)/MBS | pH | 6.01 | 24.5 |
| Acid Orange 7 | Fe(III)/MBS | Fe(III) Dosage | 0.005 mM | 73.7 |
| Acid Orange 7 | Fe(III)/MBS | Fe(III) Dosage | 0.01 mM | 85.6 |
| Acid Orange 7 | Fe(III)/MBS | Fe(III) Dosage | 0.02 mM | 87.4 |
| Methylene Blue | CRC/Fe₃O₄ | Catalyst Dosage | 0.25 g/L | ~60 |
| Methylene Blue | CRC/Fe₃O₄ | Catalyst Dosage | 1.00 g/L | 100 |
Data for Acid Orange 7 sourced from reference mdpi.com. Data for Methylene Blue sourced from reference nih.gov.
Environmental Remediation Applications of Iron Iii Sulfate Hydrate
Coagulation and Flocculation Processes in Water Treatment
Iron(III) sulfate (B86663) hydrate (B1144303) is widely employed as a primary coagulant in water purification. When dissolved in water, it dissociates to release Fe³⁺ ions. These ions hydrolyze to form various iron hydroxide (B78521) species, including insoluble iron(III) hydroxide, Fe(OH)₃. These hydroxides have a positive surface charge, which allows them to neutralize the negative charge of colloidal particles (impurities) suspended in the water. This charge neutralization destabilizes the colloids, causing them to aggregate into larger, heavier particles called flocs. This process, known as coagulation and flocculation, facilitates the removal of suspended solids, color, and other contaminants through subsequent sedimentation and filtration steps.
In both municipal and industrial wastewater treatment, iron(III) sulfate hydrate serves as an effective coagulant for the removal of a broad spectrum of impurities. honeywell-pmt.com Its application leads to the aggregation of fine suspended particles, colloids, and dissolved organic matter, which enhances water clarity and reduces turbidity. honeywell-pmt.com
A notable industrial application is in the treatment of refinery wastewater. In bench-scale treatability studies, this compound, used in conjunction with a polymer, was part of a reactive filtration process tested for the removal of heavy metals from refinery clarifier effluent. unt.edu This process aimed to reduce the concentration of mercury, vanadium, arsenic, and selenium to meet stringent discharge limits. unt.edu
Eutrophication, the excessive enrichment of water bodies with nutrients, is a major environmental concern, with phosphorus being a key contributing element. This compound is a primary precipitating agent used to remove phosphorus from wastewater. honeywell-pmt.comalibaba.com The ferric ions (Fe³⁺) react with phosphate (B84403) ions (PO₄³⁻) to form insoluble iron phosphate (FePO₄), which precipitates out of the solution and can be removed with the sludge. This chemical precipitation is a critical step in achieving low effluent phosphorus concentrations required by environmental regulations. honeywell-pmt.com
While direct references to this compound's role in struvite (magnesium ammonium (B1175870) phosphate) control are less common in the provided sources, the removal of phosphate is a key prerequisite for preventing unwanted struvite precipitation in wastewater treatment plants, which can cause scaling and operational issues.
The solids removed during wastewater treatment form a semi-solid slurry known as sludge. Proper management, including dewatering, is essential to reduce its volume for final disposal. Chemical conditioning is often employed to improve the dewaterability of sludge. This compound can be used in this process. As a coagulant, it helps to agglomerate sludge particles, breaking down the gel-like structure of the sludge matrix and releasing trapped water. This conditioning step enhances the efficiency of mechanical dewatering processes like belt presses or centrifuges, resulting in a drier sludge cake and a significant reduction in disposal volume. Research has explored various advanced methods for sludge treatment, including coagulation-flocculation, to improve dewatering and facilitate the potential reuse of sludge materials. lut.fi
Adsorption and Removal of Contaminants
Beyond its primary role in coagulation, this compound serves as a precursor in the synthesis of advanced materials designed for the adsorption and catalytic degradation of specific environmental contaminants.
This compound is a key reagent in the synthesis of iron oxide nanoparticles and other composite materials used for removing heavy metals from aqueous solutions. mdpi.comnajah.edu These materials leverage the high surface area and specific surface chemistry of iron oxides to bind metal and metalloid ions.
For instance, amino-functionalized magnetic nanoparticles (γ-Fe₂O₃@NH₂) have been synthesized using this compound as the iron source. mdpi.com These nanoparticles demonstrate high efficiency in adsorbing multiple heavy metal ions. The functionalized surface provides active sites for the binding of contaminants. mdpi.com Research has also been conducted on porous aromatic frameworks (PAFs) for the selective uptake of iron ions from groundwater, where this compound was used as a source of iron(III) for testing the material's adsorption capacity. researchgate.net
| Adsorbent Material | Target Contaminant | Adsorption Capacity (mg/g) | Optimal pH | Source |
|---|---|---|---|---|
| Bare magnetic magnetite NPs (Fe₃O₄) | Cr³⁺ | 8.67 | 4.0 | mdpi.com |
| Bare iron oxide magnetic NPs | Cr³⁺ | 15.0 | 2.5 | mdpi.com |
| Maghemite NPs (γ-Fe₂O₃) | Cr³⁺ | 19.2 | - | mdpi.com |
| Amino-functionalized magnetite NPs (NH₂-Fe₃O₄) | Cr³⁺ | 24.25 | 3.0 | mdpi.com |
| γ-Fe₂O₃@NH₂ NPs | Cr (Total) | 90.4 | 7.0 | mdpi.com |
| γ-Fe₂O₃@NH₂ NPs | Hg²⁺ | 85.6 | 7.0 | mdpi.com |
| γ-Fe₂O₃@NH₂ NPs | Pb²⁺ | 83.6 | 7.0 | mdpi.com |
This compound is utilized as a source of ferric ions (Fe³⁺) in advanced oxidation processes (AOPs), particularly in photo-Fenton-like reactions for the degradation of persistent organic pollutants. dergipark.org.trdeu.edu.tr In these systems, Fe³⁺ catalyzes the decomposition of hydrogen peroxide (H₂O₂) under UV light to produce highly reactive hydroxyl radicals (•OH). deu.edu.tr These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds, and ultimately mineralize them to carbon dioxide and water. acs.org
Studies have demonstrated the effectiveness of this process for treating contaminants like Triclosan, a common antimicrobial agent found in wastewater. dergipark.org.trdeu.edu.tr Research using a Box-Behnken statistical design found that a photo-Fenton-like process using this compound achieved over 95% removal of Triclosan. deu.edu.tr The highest removal efficiency (97%) was observed with a H₂O₂/Fe(III)/Triclosan ratio of 50/5/5. deu.edu.tr
Furthermore, materials derived from this compound are used for the adsorptive removal of organic dyes. Sawdust-modified magnetite (Fe₃O₄/SD), synthesized via a co-precipitation method using both iron(II) sulfate and this compound, has shown high efficiency (over 97%) in removing Methyl Green dye from aqueous solutions. najah.edu
| Process/Material | Target Pollutant | Key Finding | Source |
|---|---|---|---|
| Photo-Fenton-like Oxidation | Triclosan | >95% removal efficiency achieved. deu.edu.tr | deu.edu.tr |
| Photo-Fenton-like Oxidation | Triclosan | Optimal H₂O₂/Fe(III)/TCS ratio of 50/5/5 resulted in 97% removal. dergipark.org.tr | dergipark.org.tr |
| Fenton Reaction | Gasoline-Diesel Contaminated Soil | Achieved up to 55% removal of total petroleum hydrocarbons. us.es | us.es |
| Adsorption by Fe₃O₄/Sawdust | Methyl Green Dye | >97% removal efficiency under ambient conditions. najah.edu | najah.edu |
Selective Adsorption Mechanisms of this compound-Derived Adsorbents
Adsorbents derived from this compound, typically in the form of iron oxides and hydroxides, exhibit selective pollutant removal from water through a combination of surface complexation and electrostatic interactions. The primary mechanisms involved are inner-sphere and outer-sphere complexation, with their relative dominance being heavily influenced by factors such as pH, ionic strength, and surface coverage.
Inner-sphere complexation involves the formation of a direct covalent bond between the adsorbate (the substance being adsorbed) and the iron oxide surface. In this process, the adsorbate displaces water molecules or hydroxyl groups from the adsorbent's surface, leading to a strong, stable bond. This mechanism is highly specific and is a key factor in the selective removal of certain ions. For instance, studies on sulfate adsorption on iron oxides have shown that sulfate can form a binuclear bridging complex, where two oxygen atoms from the sulfate ion bond to two different surface iron (Fe³⁺) ions.
Outer-sphere complexation, on the other hand, is a less direct interaction where the adsorbate is attracted to the adsorbent surface through electrostatic forces without forming a direct covalent bond. In this case, a layer of water molecules remains between the adsorbate and the surface. This type of adsorption is more common when the surface of the iron oxide adsorbent is positively charged (at pH values below its point of zero charge) and the pollutant is anionic. The strength of this interaction is generally weaker than that of inner-sphere complexation and is more susceptible to changes in ionic strength of the solution.
The pH of the aqueous solution is a critical factor governing these mechanisms. Generally, as pH increases, the surface of iron oxides becomes more negatively charged, which can decrease the adsorption of anionic pollutants through electrostatic repulsion and favor the adsorption of cationic species. Conversely, at lower pH, the surface is more positively charged, enhancing the adsorption of anions. Research has shown that for sulfate adsorption on iron oxides, the proportion of inner-sphere complexes tends to decrease as the pH increases.
The selective nature of these adsorbents is also evident in their application for the removal of specific pollutants like arsenic and rare earth elements. For the removal of arsenate (As(V)), the mechanism often involves the formation of a monolayer of As(V) on the adsorbent surface. Similarly, iron oxide nanoparticles have demonstrated a high selectivity for adsorbing rare earth elements from mine wastewater, even in the presence of high concentrations of other metal ions, which is attributed to the strong binding of rare earth ions to the oxygen atoms on the adsorbent's surface. birjand.ac.ir
The following table summarizes the key adsorption mechanisms:
| Adsorption Mechanism | Description | Key Influencing Factors |
| Inner-Sphere Complexation | Formation of a direct covalent bond between the adsorbate and the adsorbent surface. | pH, Surface functional groups |
| Outer-Sphere Complexation | Electrostatic attraction between the adsorbate and the adsorbent surface, mediated by water molecules. | pH, Ionic strength, Surface charge |
Soil Amendment and Agricultural Applications
Mechanisms of Iron Nutrient Delivery in Agricultural Soils
When this compound is applied to the soil, it contributes to lowering the soil pH in the immediate vicinity of its application. This localized acidification increases the solubility of iron, converting the unavailable ferric hydroxide precipitates into soluble forms that plants can absorb. youtube.com
Plants have evolved specific strategies to acquire iron from the soil. The most common, known as Strategy I, is employed by all higher plants except grasses. This strategy involves several key steps that are enhanced by the application of iron sulfate:
Rhizosphere Acidification : Plant roots actively release protons (H⁺) into the surrounding soil (the rhizosphere), which further lowers the pH and increases the solubility of Fe³⁺ compounds. researchgate.net
Reduction of Fe³⁺ to Fe²⁺ : At the root surface, an enzyme called ferric chelate reductase reduces the soluble ferric iron (Fe³⁺) to the more soluble and plant-available ferrous iron (Fe²⁺). researchgate.net
Uptake of Fe²⁺ : The ferrous iron (Fe²⁺) is then transported across the root membrane into the plant by specific iron-regulated transporters. researchgate.net
By providing a source of soluble iron and contributing to the acidification of the rhizosphere, this compound facilitates these natural plant mechanisms for iron uptake, thereby ensuring an adequate supply of this essential micronutrient.
Enhancement of Plant Growth and Crop Yields in Iron-Deficient Environments
Research has demonstrated the positive effects of iron sulfate application on a variety of crops. In a study on broad bean plants grown in sandy soil, foliar spraying with iron sulfate resulted in a 20.4% increase in plant height, an 8.1% increase in leaf area, and an 11.2% increase in plant dry weight compared to untreated plants. Furthermore, it led to a 6.1% increase in the number of pods and a 5.4% increase in seed weight.
Similarly, studies on wheat have shown that the application of iron sulfate can significantly boost grain yield. In one experiment, spraying with a 0.6% iron sulfate solution resulted in a grain yield of 7,312 kg/ha , which was a 2,177 kg/ha increase compared to the control group. scholarsresearchlibrary.com This increase is attributed to enhanced photosynthetic activity in the leaves, leading to greater dry matter accumulation. scholarsresearchlibrary.com The application of iron sulfate also improved the nutritional quality of the wheat, with the protein content of the grain increasing by up to 4% compared to the control. scholarsresearchlibrary.com
The following table summarizes the impact of iron sulfate application on various growth and yield parameters in different crops based on research findings.
| Crop | Application Method | Parameter | Improvement Over Control |
| Broad Bean | Foliar Spray | Plant Height | +20.4% |
| Leaf Area | +8.1% | ||
| Plant Dry Weight | +11.2% | ||
| Number of Pods | +6.1% | ||
| Seed Weight | +5.4% | ||
| Wheat | Foliar Spray (0.6% solution) | Grain Yield | +2177 kg/ha |
| Grain Protein Content | +4% | ||
| Oryza sativa (Rice) | Soil Application (500 mM FeSO₄) | Plant Height (Basmati-198 in alkaline soil) | +47% |
| Plant Height (Basmati-515 in alkaline soil) | +45% | ||
| Plant Height (Basmati-515 in acidic soil) | +63% |
These findings underscore the importance of this compound as a soil amendment in agricultural systems, particularly in regions with alkaline soils where iron availability is a limiting factor for crop production.
Iron Iii Sulfate Hydrate in Advanced Materials Science and Engineering
Development of Iron(III) Sulfate (B86663) Hydrate-Based Pigments and Coatings
Iron(III) sulfate hydrate (B1144303) serves as a crucial precursor in the manufacturing of iron oxide pigments, which are valued for their durability, color stability, and resistance to weathering. ironoxidered.com The thermal decomposition of iron sulfate through calcination is a primary method for producing high-quality red iron oxide pigments, often referred to as "copperas reds". lookchem.com
The process involves the oxidative roasting of iron sulfate (typically ferrous sulfate which oxidizes to ferric sulfate before decomposing) at high temperatures. ironoxidered.comlookchem.com Research has demonstrated that the final color and properties of the resulting α-Fe₂O₃ (hematite) pigment are highly dependent on the calcination temperature and duration. By carefully controlling these parameters, a spectrum of red shades can be achieved. Lower temperatures, in the range of 750°C to 820°C, tend to yield smaller, orange-red crystals, while higher temperatures, from 900°C to 1000°C, produce larger, purplish-red crystals. google.com Neutral red tints are typically obtained at intermediate temperatures between 820°C and 900°C. google.com This control allows manufacturers to create a complete range of red tones to meet specific industrial demands. lookchem.com
The calcination of yellow iron oxide precursors, which can also be derived from iron sulfates, leads to the formation of needle-shaped red pigments. lookchem.com A study involving the calcination of ferrous sulfate at various temperatures further detailed these color transformations, noting a shift from red with a yellowish hue between 700-750°C to red with an increasing bluish hue as temperatures rose toward 900°C. researchgate.net
| Calcination Temperature Range | Resulting Pigment Color/Shade | Crystal Characteristics |
|---|---|---|
| 700°C - 750°C | Red with decreasing yellowish hue | Not specified |
| 750°C - 820°C | Orange-red | Small crystals |
| 820°C - 900°C | Neutral red | Intermediate crystals |
| 900°C - 1000°C | Purplish-red | Large crystals |
Application in Metal Surface Treatment: Pickling Baths for Aluminum and Steel
Iron(III) sulfate is a component used in pickling baths, an essential surface treatment process for cleaning metals like aluminum and steel. wikipedia.org The primary purpose of pickling is to remove impurities, such as rust and inorganic contaminants, and specifically the high-temperature oxide scale that forms on steel surfaces during hot working processes like rolling or forging. fractory.comnationalmaterial.commetalsupermarkets.com
The pickling solution, known as "pickle liquor," is an acid bath that dissolves the oxide layer. nationalmaterial.commetalsupermarkets.com While hydrochloric and sulfuric acids are the most common primary agents, the process chemistry in sulfuric acid baths directly involves iron sulfates. The sulfuric acid reacts with the iron oxides on the metal surface and, to a lesser extent, the base metal itself, forming iron sulfate which becomes part of the pickling liquor. fractory.comnih.gov The effectiveness of the bath is often managed by controlling temperature and acid concentration. nationalmaterial.com
Solutions containing iron(III) sulfate, sulfuric acid, and sometimes hydrofluoric acid, are used for pickling specialty steels. google.com The regeneration of these baths is a critical economic and environmental consideration, with processes developed to recover and reuse the acid and manage the dissolved metals. google.com The iron sulfate formed during sulfuric acid pickling is considered relatively easy to recover. fractory.comnationalmaterial.com
| Pickling Acid | Advantages | Disadvantages |
|---|---|---|
| Sulfuric Acid (produces iron sulfates) | More affordable; ease of recovering iron sulfate; pickling rate can be controlled by varying temperature. fractory.comnationalmaterial.com | More aggressive attack on the base metal; promotes deeper hydrogen diffusion; process often requires heating. fractory.com |
| Hydrochloric Acid | More efficient scale removal; can be used at room temperature; less hydrogen penetration. fractory.com | Difficult to recover; fumes at elevated temperatures; more corrosive to equipment. fractory.com |
Synthesis of Polymeric Iron(III) Sulfate and Related Compounds
Polymeric iron(III) sulfate (PFS) is an advanced, pre-polymerized inorganic coagulant that has gained popularity in water and wastewater treatment due to its high efficiency. researchgate.netitswatergroup.com It is a complex compound with the general formula [Fe₂(OH)n(SO₄)₍₆-n₎/₂]m, consisting of polymeric chains with a high cationic charge. witpress.com The synthesis of PFS often starts with iron(II) sulfate, which is oxidized to iron(III) sulfate and then subjected to controlled hydrolysis and polymerization. witpress.comgoogle.com
The properties of the final PFS product, such as its basicity and stability, are highly dependent on the synthesis conditions. Research has shown that parameters like the quantity of sulfuric acid used and the reaction temperature are critical. researchgate.netresearchgate.net One study found that to produce a stable PFS product that could be stored for six months, the amount of sulfuric acid needed was 51.7% and 62.0% of the stoichiometric requirement for synthesis at 55°C and 85°C, respectively. researchgate.netresearchgate.net
Various synthesis methods have been developed to optimize PFS production. These include processes using different oxidizing agents such as nitric acid, hydrogen peroxide, and sodium chlorate, as well as different bases for hydrolysis. researchgate.netwitpress.comgoogle.com Another innovative approach involves a dry, low-temperature (below 150°C) method using dilute nitric acid as an oxidant and a specific catalyst mixture of NaClO, H₂O₂, and KCl to facilitate polymerization at room temperature. google.com
| Synthesis Method | Key Reactants/Conditions | Resulting Product Characteristics |
|---|---|---|
| Aqueous Oxidation & Hydrolysis | Oxidant: Sodium Chlorate; Temperature: 55°C or 85°C; Sulfuric Acid: 51.7% (at 55°C) or 62.0% (at 85°C) of stoichiometric requirement. researchgate.net | Stable for six months; basicity and structure are temperature-dependent. researchgate.net |
| Dry Low-Temperature Method | Oxidant: Dilute Nitric Acid; Polymerization: Sealed, room temp.; Catalyst: NaClO, H₂O₂, KCl mixture. google.com | Low viscosity, non-deliquescent (does not readily absorb moisture), stable performance. google.com |
| General Aqueous Process | Oxidant: Ozone, nitric acid, peroxide, etc.; Base: Added for partial hydrolysis to achieve OH⁻:Fe³⁺ molar ratio of 0.25-0.45:1.0. google.com | Optimized performance, cost, and stability at an OH⁻:Fe³⁺ ratio of 0.3:1. google.com |
Interfacial Interactions of Iron(III) Sulfate Hydrate with Mineral Surfaces
The interaction of sulfate ions with the surfaces of iron(III) minerals, such as iron oxides and hydroxides (e.g., ferrihydrite), is a fundamental process in geochemistry and environmental science. researchgate.net This adsorption process controls the transport and fate of sulfate in natural systems. Studies have shown that sulfate adsorbs onto these mineral surfaces through two primary mechanisms: outer-sphere complexation and inner-sphere complexation. researchgate.netclu-in.org
Outer-sphere complexes involve electrostatic attraction, where the hydrated sulfate ion is held near the charged mineral surface without direct chemical bonding. clu-in.org In contrast, inner-sphere complexes involve the formation of direct covalent bonds between the sulfate ion and the iron atoms on the mineral surface. clu-in.org
Advanced spectroscopic analyses have provided detailed structural models of these interactions. Infrared spectroscopy has revealed that inner-sphere adsorption involves a single sulfate ion replacing two surface hydroxyl groups (–OH). researchgate.netresearchgate.net This results in the formation of a highly stable binuclear bridging complex, where two of the oxygen atoms of the sulfate ion are each coordinated to a different Fe³⁺ ion on the mineral surface, creating an Fe-O-S-O-Fe linkage. researchgate.netresearchgate.net This specific bonding mechanism clarifies how sulfate is strongly retained on iron oxide surfaces under acidic conditions. researchgate.net
Geochemical and Astrochemical Significance of Iron Iii Sulfate Hydrate
Natural Occurrence and Mineralogy of Hydrated Iron(III) Sulfates on Earth
Hydrated iron(III) sulfates are a group of minerals that, while not commercially significant, play a crucial role in the geochemistry of certain terrestrial environments. Their presence is a distinct indicator of the oxidative weathering of iron sulfide (B99878) minerals. planetary.org These minerals are typically unstable and are most commonly found in areas sheltered from direct rain, such as under rock overhangs or in mine adits, where they form as efflorescent crusts. usra.edu
Common hydrated iron(III) sulfate (B86663) minerals include coquimbite (nonahydrate), kornelite (heptahydrate), and quenstedtite (decahydrate). planetary.org These naturally occurring hydrates are intrinsically linked to the aerobic oxidation of primary iron-bearing minerals. planetary.org
Acid mine drainage (AMD) represents a primary environment for the formation of hydrated iron(III) sulfates. AMD is characterized by the outflow of acidic, metal-rich water from mining areas, particularly those where sulfide minerals are abundant. psi.educambridge.org The exposure of these minerals to water and oxygen, often accelerated by mining activities, initiates a complex series of chemical reactions. psi.edumarsdaily.com
The principal driver of AMD is the oxidation of pyrite (B73398) (FeS₂) and other iron sulfides. stackexchange.comnih.gov This process releases ferrous iron (Fe²⁺), sulfate (SO₄²⁻), and acidity (H⁺) into the water. mining.com The dissolved ferrous iron is subsequently oxidized to ferric iron (Fe³⁺). psi.edu In the highly acidic and sulfate-rich solutions characteristic of AMD, this ferric iron precipitates as a variety of secondary minerals, including hydrated iron(III) sulfates and iron oxyhydroxides. nih.govindianexpress.com When the pH of AMD rises above 3, the soluble iron(III) ions precipitate as iron(III) hydroxide (B78521), a yellow-orange solid known as "yellow boy," which can discolor water and impact aquatic ecosystems. psi.edu
The specific hydrated iron(III) sulfate minerals that form are dependent on factors such as pH, temperature, and the concentration of various ions in the solution. mining.com During dry periods, these minerals can accumulate as efflorescent salts on the surfaces of tailings piles and mine walls. usra.eduproquest.com Subsequent rainfall or snowmelt can rapidly dissolve these soluble salts, leading to a sudden release of acidity and metals into adjacent water bodies. usra.edu
Table 1: Common Hydrated Iron(III) Sulfate Minerals in AMD Environments
| Mineral | Chemical Formula | Hydration State |
| Coquimbite | Fe₂(SO₄)₃·9H₂O | Nonahydrate |
| Kornelite | Fe₂(SO₄)₃·7H₂O | Heptahydrate |
| Quenstedtite | Fe₂(SO₄)₃·10H₂O | Decahydrate |
| Fibroferrite | Fe(SO₄)(OH)·5H₂O | - |
| Jarosite | KFe₃(SO₄)₂(OH)₆ | - |
This table is interactive. Data can be sorted by clicking on the column headers.
The formation of hydrated iron(III) sulfates is a direct consequence of the chemical weathering of primary iron-bearing sulfide minerals. The most common of these precursors are pyrite and its polymorph, marcasite, which are abundant in many types of rock and coal deposits. planetary.orgpopularmechanics.com
The initial product of pyrite oxidation is often ferrous sulfate (FeSO₄), which can exist in various hydrated forms like melanterite (FeSO₄·7H₂O). usra.eduspace.com This ferrous sulfate is then further oxidized to ferric iron (Fe³⁺), especially in the acidic conditions it helps to create. psi.edu In the presence of sufficient sulfate ions, this ferric iron precipitates to form a suite of hydrated iron(III) sulfate minerals. usra.edu The specific mineral assemblage that develops is sensitive to environmental conditions like humidity and temperature. usra.edu For instance, minerals can evolve from fully ferrous phases to mixed ferrous/ferric phases, and eventually to fully ferric phases, often accompanied by dehydration. usra.edu
Extraterrestrial Occurrence and Planetary Science
The study of iron(III) sulfate hydrates extends beyond Earth, providing critical insights into the geological history and potential for past liquid water on other planetary bodies, most notably Mars.
Compelling evidence for the presence of hydrated iron(III) sulfates on Mars has been gathered by multiple missions. NASA's Mars Exploration Rovers, Spirit and Opportunity, were instrumental in their detection. stackexchange.com The Opportunity rover, exploring Meridiani Planum, identified significant quantities of sulfur in rock outcrops, which was determined to be in the form of sulfate salts. planetary.orgnasa.gov
The rover's instruments, including the Mössbauer spectrometer and the Mini-Thermal Emission Spectrometer (Mini-TES), identified the iron-bearing sulfate mineral jarosite, which only forms in the presence of water. planetary.orgnasa.gov The Spirit rover also encountered sulfur-rich soils in the Columbia Hills region of Gusev Crater, believed to consist of iron and calcium sulfate salts. nasa.gov One of Spirit's wheels churned up a patch of soft, bright soil which was identified as iron(III) sulfate; the rover ultimately became stuck in this deposit. stackexchange.comwikipedia.org
More recent orbital data from the Mars Reconnaissance Orbiter's CRISM instrument and analyses by the Curiosity rover have expanded our knowledge of Martian sulfates. psi.edunih.gov Scientists have also identified a mineral on Mars, ferric hydroxysulfate, which forms when hydrated ferrous sulfates are heated in the presence of oxygen. psi.edumarsdaily.com Laboratory experiments matching these spectral signatures suggest this mineral may be a previously unknown type. mining.comdailygalaxy.comspace.com
Table 2: Key Instruments in Martian Iron Sulfate Detection
| Mission/Rover | Instrument | Function | Key Findings Related to Iron Sulfates |
| Opportunity (MER) | Mössbauer Spectrometer | Identifies iron-bearing minerals. | Detected the hydrated iron sulfate mineral jarosite. nasa.gov |
| Opportunity (MER) | Mini-TES | Determines mineral composition from thermal spectra. | Provided evidence for the presence of sulfates. planetary.orgnasa.gov |
| Opportunity (MER) | APXS | Identifies chemical elements. | Found high concentrations of sulfur in outcrops. planetary.orgnasa.gov |
| Spirit (MER) | Infrared Spectrometer | Checks chemical composition from a distance. | Detected water bound to minerals in sulfur-rich soil. nasa.gov |
| Mars Reconnaissance Orbiter | CRISM | Identifies minerals based on spectral signatures. | Mapped broad regions with monohydrated and polyhydrated sulfates; identified ferric hydroxysulfate. psi.edu |
| Curiosity (MSL) | CheMin / SAM | Analyzes mineralogy and chemical composition of samples. | Detected amorphous components rich in iron and sulfur; identified various sulfates in the clay-sulfate transition zone. nih.govusra.edu |
This table is interactive. Data can be sorted by clicking on the column headers.
The discovery of hydrated iron(III) sulfates on Mars has profound implications for understanding the planet's environmental history. Since these minerals, particularly jarosite, form in water, their presence is a strong indicator that liquid water was once present on the surface of Mars. planetary.orgnasa.gov The sulfate-rich rocks at Meridiani Planum suggest the area was once "soaking wet." nasa.gov
The specific chemistry of these minerals points to highly acidic and oxidizing conditions during their formation. cambridge.orgstackexchange.com The environment may have been analogous to Earth's acid mine drainage sites, potentially an acidic lake or hot springs. cambridge.orgnasa.gov The presence of these salts suggests that water flowed through rocks, dissolving minerals, and then evaporated, leaving the sulfates behind. nasa.govplanetary.org This process implies a history of significant hydrological activity. indianexpress.com
The discovery of ferric hydroxysulfate adds another layer to this history, indicating that some regions of Mars experienced thermal events, such as volcanic or geothermal activity, more recently than previously believed. psi.edumarsdaily.com The transformation of common hydrated sulfates into ferric hydroxysulfate requires heat (above 50-100°C), suggesting that parts of Mars have been geochemically active during the Amazonian period (less than 3 billion years ago). psi.edumarsdaily.com This evidence for both water and heat enhances the understanding of Mars's dynamic past and its potential to have once supported habitable environments. psi.edu
The search for iron(III) sulfate hydrates extends to other celestial bodies. The thick clouds of Venus, composed mainly of sulfuric acid, present a possible environment for their formation. wikipedia.org Recent studies propose that iron-bearing sulfate minerals could be stable within the harsh chemical conditions of the Venusian clouds. nih.govcam.ac.uk
Laboratory experiments have shown that ferric iron reacts with sulfuric acid to form mineral phases like rhomboclase [(H₅O₂)Fe(SO₄)₂·3H₂O] and acid ferric sulfate [(H₃O)Fe(SO₄)₂]. nih.govnih.gov A combination of these two minerals has been shown to reproduce the mysterious ultraviolet absorption patterns observed in Venus's atmosphere, a feature that has puzzled scientists for decades. nih.govcam.ac.uk This suggests a rich and complex chemistry occurring within the cloud droplets of Venus, where iron-sulfur minerals could play a significant role. nih.gov
While the extreme cold of icy satellites in the outer solar system presents a different environment, the study of how brines behave at low temperatures is crucial. researchgate.net Although direct detection of iron(III) sulfate hydrate (B1144303) has not been reported on bodies like Europa or Enceladus, the understanding of sulfate brine crystallization under freezing conditions is an active area of planetary science research. The behavior of these solutions is important for interpreting the potential geology and chemistry of subsurface oceans on these worlds. researchgate.net
Theoretical and Computational Investigations of Iron Iii Sulfate Hydrate
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are crucial for understanding the fundamental electronic properties of iron(III) sulfate (B86663) hydrate (B1144303), which govern its reactivity. The iron(III) ion in this compound possesses a high-spin d5 electronic configuration, resulting in five unpaired electrons. wikipedia.org This electronic arrangement makes the compound paramagnetic. wikipedia.org
Aquo-hydroxo complexes such as [Fe(H2O)6]3+ and [Fe(H2O)5(OH)]2+ are often assumed to be present in aqueous solutions of iron(III) sulfate. wikipedia.org Quantum mechanical studies can elucidate the electronic structure of these hydrated ions and the surrounding sulfate and water molecules. For instance, studies on specific crystalline forms, such as Fe2(SO4)3·H2SO4·28H2O, have provided detailed structural information, revealing features of an alum, (H5O2)Fe(SO4)2·12H2O. researchgate.net In this structure, the Fe(H2O)6 unit is located on a center of inversion. researchgate.net
Computational studies on related iron-sulfur clusters have demonstrated the application of methods like the Xα multiple-scattering approximation to understand the energy ordering of iron d levels and the nature of orbitals involved in redox processes. researchwithrutgers.com Similar quantum mechanical approaches can be applied to iron(III) sulfate hydrate to predict its reactivity in various chemical environments.
Table 1: Electronic Properties of the Iron(III) Ion in this compound
| Property | Value/Description | Source |
| Electronic Configuration | High-spin d5 | wikipedia.org |
| Unpaired Electrons | 5 | wikipedia.org |
| Magnetic Property | Paramagnetic | wikipedia.org |
| Common Aqueous Species | [Fe(H2O)6]3+, [Fe(H2O)5(OH)]2+ | wikipedia.org |
Molecular Dynamics Simulations for Hydration and Interaction Mechanisms
Molecular dynamics (MD) simulations are instrumental in studying the dynamic interactions between iron(III) sulfate and water molecules. These simulations can model the behavior of ions and solvent molecules over time, providing a detailed picture of the hydration shell structure and dynamics.
MD simulations of aqueous iron(III) ions have shown that the Fe3+ ion is typically coordinated by six water molecules in its first hydration shell, forming a [Fe(H2O)6]3+ complex. aip.orgresearchgate.net The interactions within this hydrated complex are dynamic, with water molecules exchanging between the hydration shell and the bulk solvent.
Reactive force fields, such as ReaxFF, have been developed to model the hydrolysis and polymerization of iron(III) in aqueous solutions. researchgate.net These simulations can capture complex processes like proton transfer and the formation of various hydrolysis products, such as [Fe(H2O)n(OH)m]3−m complexes. researchgate.net The insights gained from these simulations are valuable for understanding the behavior of iron(III) sulfate in aqueous environments, including its role as a coagulant in water treatment.
Table 2: Key Findings from Molecular Dynamics Simulations of Aqueous Iron(III)
| Parameter | Finding | Source |
| Coordination Number of Fe3+ | 6 | aip.org |
| First Hydration Shell Species | [Fe(H2O)6]3+ | aip.org |
| Modeled Hydrolysis Products | [Fe(H2O)n(OH)m]3−m | researchgate.net |
| Simulation Methodologies | Ab initio MD, ReaxFF | researchgate.net |
Computational Modeling of Catalytic Pathways and Reaction Kinetics
Computational modeling is a powerful tool for investigating the potential of this compound as a catalyst. Methods such as density functional theory (DFT) can be used to map out reaction pathways and determine the energetics of catalytic cycles.
While specific studies on the catalytic activity of this compound are not abundant, the principles of iron-catalyzed reactions can be explored computationally. For instance, computational studies have been used to investigate the role of iron complexes in C-H bond activation, revealing multi-state reaction mechanisms. rsc.org Similar computational approaches could be applied to explore the catalytic potential of this compound in various organic transformations.
Furthermore, kinetic modeling can be combined with experimental data to understand the influence of species like sulfate ions on reaction rates. For example, in the Fe(III)/H2O2 system, the presence of sulfate can affect the formation of iron(III)-peroxo complexes and subsequently alter the reaction kinetics. matec-conferences.org Computational models can help to elucidate these complex interactions and predict reaction outcomes under different conditions.
Table 3: Computational Approaches for Studying Catalysis
| Computational Method | Application in Catalysis | Source |
| Density Functional Theory (DFT) | Mapping reaction pathways, calculating activation energies | nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions and complex catalytic systems | researchgate.net |
| Kinetic Modeling | Simulating reaction rates and understanding the influence of different species | matec-conferences.org |
Predictive Modeling for Environmental Fate and Transport
Predictive modeling is essential for assessing the environmental impact of iron(III) sulfate. Fate and transport models simulate the movement and transformation of chemicals in the environment, helping to predict their distribution and potential for exposure. nih.govcdc.gov
Reactive transport models are particularly relevant for iron and sulfate, as their environmental behavior is strongly influenced by geochemical reactions. nih.gov These models can simulate processes such as the dissolution of iron-containing minerals, the oxidation of ferrous iron to ferric iron, and the precipitation of iron hydroxides and sulfates. nih.govresearchgate.net
For example, in the context of riverbank filtration, reactive transport models have been used to investigate the spatiotemporal evolution of iron and sulfate concentrations. nih.gov These models can incorporate kinetic processes, such as pyrite (B73398) oxidation, and equilibrium processes, like the precipitation of ferric iron, to predict the chemical composition of the water. nih.govresearchgate.net Such models are invaluable for managing water resources and assessing the environmental fate of iron(III) sulfate.
Table 4: Aspects of Environmental Fate and Transport Modeling for Iron Sulfate
| Modeling Aspect | Description | Source |
| Model Type | Reactive Transport Models | nih.gov |
| Key Processes Modeled | Pyrite oxidation, ferrous iron oxidation, ferric iron precipitation | nih.govresearchgate.net |
| Environmental Scenarios | Riverbank filtration, groundwater contamination | nih.gov |
| Purpose | Predict spatiotemporal evolution of iron and sulfate concentrations | nih.gov |
Biological Interactions and Biochemical Studies Involving Iron Iii Sulfate Hydrate
Interactions with Biomolecules and Cellular Components
The biological effects of iron(III) sulfate (B86663) hydrate (B1144303) are fundamentally linked to the interactions of the ferric ion (Fe³⁺) with various biomolecules and cellular structures. These interactions are critical for iron transport, storage, and utilization.
Upon entering a biological system, ferric iron from iron(III) sulfate hydrate does not remain free due to its poor solubility at physiological pH and its potential to catalyze the formation of harmful free radicals. Instead, it is promptly bound by specialized proteins that manage its transport and storage.
Transferrin , the primary iron-transport protein in the blood, binds ferric iron with high affinity, transporting it to cells throughout the body. nih.govyoutube.com Each transferrin molecule can bind up to two Fe³⁺ ions. youtube.com This binding is crucial for preventing iron-mediated toxicity and ensuring its delivery to sites of need, such as the bone marrow for hemoglobin synthesis. youtube.com
Ferritin is the main intracellular iron-storage protein, capable of sequestering thousands of iron atoms within its spherical shell in the form of a ferric oxyhydroxide phosphate (B84403) mineral core. nih.govlibretexts.org This storage mechanism provides a readily available pool of iron while protecting the cell from iron-induced oxidative damage. nih.gov Studies on recombinant human H-chain ferritin have shown that the ferroxidase center is the primary locus for Fe²⁺ binding, which is then oxidized to Fe³⁺ for storage. nih.gov While the initial binding often involves ferrous iron, the stored form is ferric. The binding stoichiometry can be influenced by pH, with up to 24 Fe²⁺ ions binding per protein at neutral pH. nih.gov
Iron is an essential component of hemoglobin in red blood cells and myoglobin in muscle cells, both of which are vital for oxygen transport and storage. mdpi.com Iron(III) sulfate, as a source of iron, contributes to the body's iron pool necessary for the synthesis of these critical hemoproteins. ijrrjournal.com Research in animal models has demonstrated that iron supplementation can significantly increase hemoglobin levels. ijrrjournal.com
In addition to these specific protein interactions, ferric sulfate has been observed to interact with blood proteins to form agglutinated protein complexes . This property is utilized in medical applications where ferric sulfate solutions act as hemostatic agents to control bleeding. phypha.ir
Table 1: Key Biomolecular Interactions of Iron(III)
| Interacting Biomolecule | Function | Significance of Interaction |
|---|---|---|
| Transferrin | Iron transport in blood | Binds Fe³⁺ tightly, preventing toxicity and facilitating delivery to cells. Each molecule can bind two Fe³⁺ ions. nih.govyoutube.com |
| Ferritin | Intracellular iron storage | Sequesters thousands of Fe³⁺ atoms, creating a safe and accessible iron reserve. nih.govlibretexts.org |
| Hemoglobin/Myoglobin | Oxygen transport/storage | Iron is a core component of the heme group, essential for oxygen binding. mdpi.com |
| Blood Proteins | Hemostasis | Forms agglutinated complexes with blood proteins, leading to the cessation of bleeding. phypha.ir |
Research on Iron Metabolism and Regulation in Biological Systems
This compound is utilized in research to investigate the intricate pathways of iron metabolism and its regulation. The body maintains a delicate balance of iron, as both deficiency and overload are detrimental.
Systemic iron homeostasis is primarily regulated by the peptide hormone hepcidin (B1576463) , which is synthesized in the liver. ucsb.eduplos.org Hepcidin controls the concentration of iron in the plasma by binding to the iron exporter protein ferroportin . plos.orgnih.gov Ferroportin is found on the surface of cells that absorb iron (duodenal enterocytes) and recycle iron (macrophages and hepatocytes). nih.govunitslab.com The binding of hepcidin to ferroportin leads to the internalization and degradation of ferroportin, thereby reducing the amount of iron released into the bloodstream. plos.org
Studies in animal models and human trials have used iron compounds, including forms of iron sulfate, to elucidate these regulatory mechanisms. For instance, iron supplementation has been shown to increase serum ferritin and hepcidin levels. nih.govnih.govnih.gov An increase in the body's iron stores signals the liver to produce more hepcidin, which in turn restricts further iron absorption and release, demonstrating a classic negative feedback loop. ucsb.eduplos.org
A study in patients with chronic kidney disease and iron deficiency compared the effects of ferric citrate (B86180) and ferrous sulfate. nih.gov The results indicated that ferric citrate led to a greater increase in transferrin saturation and serum ferritin levels compared to ferrous sulfate over a 12-week period. nih.gov Notably, hepcidin levels also showed a more significant increase in the ferric citrate group. nih.gov
Table 2: Research Findings on Iron Metabolism Following Iron Supplementation
| Parameter | Study Details | Findings | Reference |
|---|---|---|---|
| Hemoglobin (Hb) & Hematocrit (Hct) | Children (9-48 months) with iron-deficiency anemia receiving daily oral drops of ferrous sulfate. | Significant increase in hemoglobin concentration at 12 weeks (mean increase of 4.0 g/dL). | jwatch.org |
| Hemoglobin (Hb) | Pregnant rats treated with ferrous sulfate. | Significant increase in blood hemoglobin levels after treatment compared to a control group. | ijrrjournal.com |
| Serum Ferritin & Transferrin Saturation (TSAT) | Patients with CKD and iron deficiency treated with ferric citrate vs. ferrous sulfate for 12 weeks. | Ferric citrate resulted in a greater mean increase in TSAT (8% difference) and ferritin (37 ng/ml difference) compared to ferrous sulfate. | nih.gov |
| Hepcidin | Patients with CKD and iron deficiency treated with ferric citrate vs. ferrous sulfate for 12 weeks. | Ferric citrate led to a greater increase in hepcidin from baseline (between-group difference of 69 pg/ml). | nih.gov |
| Hepcidin & Ferritin | Animal model of anemia of chronic inflammation receiving IV iron. | IV iron supplementation further increased hepatic hepcidin and ferritin levels that were already elevated due to inflammation. | nih.gov |
Oxidative Processes and Radical Chemistry in Biological Contexts
While essential for life, iron can also be toxic due to its capacity to participate in redox reactions that generate reactive oxygen species (ROS). The ferric (Fe³⁺) and ferrous (Fe²⁺) states of iron are central to this dual role.
The Fenton reaction describes the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). libretexts.orgnih.gov
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Subsequently, ferric iron (Fe³⁺) can be reduced back to ferrous iron by another molecule of hydrogen peroxide, perpetuating the cycle and generating further radicals. nih.gov
Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺
Although the classic Fenton reaction starts with Fe²⁺, the presence of reducing agents in biological systems can readily reduce Fe³⁺ from sources like this compound to Fe²⁺, thereby initiating the Fenton cascade. nih.gov This production of hydroxyl radicals can lead to oxidative stress, a condition characterized by an imbalance between ROS production and the biological system's ability to detoxify these reactive intermediates. intensivecaremedjournal.com Oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA. libretexts.org
Research has shown that iron salts can induce ROS generation in various tissues. For example, studies in nerve tissue have demonstrated that while aluminum sulfate alone does not stimulate ROS production, it can potentiate the ROS generation induced by ferrous sulfate. youtube.com This highlights the complex interactions that can influence iron-mediated oxidative stress. The measurement of ROS in cell cultures is often performed using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA), which becomes fluorescent upon oxidation. nih.govresearchgate.netmuni.czepa.gov
Table 3: Iron-Induced Oxidative Processes and Radical Chemistry
| Process/Reaction | Description | Biological Significance |
|---|---|---|
| Fenton Reaction | Reaction of Fe²⁺ with H₂O₂ to produce hydroxyl radicals (•OH). nih.gov | A major source of ROS in biological systems, leading to oxidative stress. libretexts.org |
| Haber-Weiss Reaction | A reaction cycle involving Fe²⁺/Fe³⁺, H₂O₂, and superoxide (B77818) radicals, also generating •OH. | Contributes to the overall burden of oxidative stress. |
| Reactive Oxygen Species (ROS) Generation | The formation of chemically reactive molecules containing oxygen, such as •OH and superoxide. | Can cause damage to DNA, proteins, and lipids, implicated in various pathologies. libretexts.orgintensivecaremedjournal.com |
| Sulfate Radical (SO₄•⁻) Generation | In advanced oxidation processes, iron can activate persulfate to generate sulfate radicals, which are potent oxidants. nih.govnih.gov | Primarily studied for water treatment but demonstrates the catalytic potential of iron in radical generation. nih.govnih.gov |
Role in Microbial Iron Uptake and Homeostasis
Iron is an essential nutrient for almost all microorganisms, playing a critical role in various metabolic processes, including respiration and DNA synthesis. wikipedia.org this compound can serve as an iron source for many microbes, but its uptake and the maintenance of intracellular iron balance (homeostasis) are tightly regulated processes.
Due to the low solubility of ferric iron at neutral pH, many bacteria have evolved sophisticated systems to acquire this essential metal. One common strategy is the production and secretion of siderophores , which are low-molecular-weight compounds with an exceptionally high affinity for Fe³⁺. ucsb.edulibretexts.orgwhiterose.ac.uk For example, enterobactin, a siderophore produced by E. coli, binds Fe³⁺ with an incredibly high affinity (K ≈ 10⁵² M⁻¹). whiterose.ac.uk Once the Fe³⁺-siderophore complex is formed, it is recognized by specific receptors on the bacterial outer membrane and transported into the cell. ucsb.eduresearchgate.net
Another mechanism for iron uptake involves the reduction of Fe³⁺ to the more soluble Fe²⁺ at the cell surface by ferrireductases, followed by transport of Fe²⁺ across the cell membrane. nih.gov The yeast Saccharomyces cerevisiae, for instance, utilizes a high-affinity iron uptake system that involves both a ferrireductase and an Fe(II) transporter. plos.orgnih.govnih.govnih.gov
The unabsorbed iron from dietary sources, including supplements like this compound, can significantly impact the composition of the gut microbiota . mdpi.comexamine.comnih.govmdpi.com Studies in humans have shown that iron supplementation can alter the relative abundance of different bacterial genera. For example, a study in Cambodian women found that supplementation with ferrous sulfate was associated with an increased relative abundance of Enterococcus and Weissella. examine.com Another study in middle-aged women reported that high-dose iron supplementation was associated with an increase in Proteobacteria and a decrease in several other taxa, including Akkermansia and Faecalibacterium. These alterations in the gut microbial community can have various implications for host health.
Table 4: Effects of Iron Supplementation on Microbial Systems
| Organism/System | Iron Source | Key Findings | Reference |
|---|---|---|---|
| Human Gut Microbiota | Ferrous sulfate | Increased relative abundance of Enterococcus and Weissella. | examine.com |
| Human Gut Microbiota | High-dose iron supplements | Increased Proteobacteria; decreased Akkermansia, Butyricicoccus, Ruminococcus, and Faecalibacterium. | |
| Saccharomyces cerevisiae | Ferrous sulfate | Intracellular iron content increased significantly with iron supplementation in the culture media. | nih.gov |
| Escherichia coli | Iron citrate | Cellular iron content is tightly regulated and increases with iron availability in the medium. The iron storage protein ferritin plays a significant role in iron accumulation. | researchgate.net |
Analytical Methodologies Utilizing Iron Iii Sulfate Hydrate
Iron(III) Sulfate (B86663) Hydrate (B1144303) as a Reagent in Chemical Synthesis and Analytical Procedures
Iron(III) sulfate hydrate is a versatile reagent in both synthetic and analytical chemistry. pentachemicals.eucarlroth.com Its properties make it a valuable catalyst and a key component in various analytical determinations.
In chemical synthesis, it is recognized for its catalytic activity. It serves as an efficient catalyst for the preparation of aromatic esters from the corresponding carboxylic acids and alcohols. sigmaaldrich.comidealmedical.co.zafishersci.com Beyond catalysis, it is used in the manufacturing of pigments and acts as a mordant in the dyeing industry, where it helps fix dyes to fabrics. fishersci.comnih.gov It also functions as a coagulant for industrial wastes. wikipedia.orgfishersci.com
In the realm of analytical chemistry, this compound is employed as a laboratory reagent. carlroth.comscharlab.com It is utilized in volumetric analysis, for instance, in the standardization of titanium(III) solutions through redox titration. nih.gov The compound can be dissolved to prepare standard iron(III) solutions for various titrimetric procedures, such as complexometric titrations with EDTA. nih.gov
Table 1: Applications of this compound in Synthesis and Analysis
| Application Area | Specific Use |
|---|---|
| Chemical Synthesis | Catalyst for esterification sigmaaldrich.comidealmedical.co.zafishersci.com |
| Pigment manufacturing fishersci.comnih.gov | |
| Mordant in dyeing fishersci.comnih.gov | |
| Coagulant for industrial waste wikipedia.orgfishersci.com | |
| Analytical Chemistry | Preparation of standard solutions nih.gov |
| Reagent in redox titrations nih.gov |
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are fundamental for the characterization and quantification of iron(III) sulfate and the iron(III) ion it contains. These techniques leverage the interaction of electromagnetic radiation with the compound to provide information about its structure, composition, and concentration.
For characterization, vibrational spectroscopic techniques such as Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy are employed. researchgate.netnih.gov NIR spectroscopy is particularly useful for identifying iron(III) sulfates, distinguishing between different hydration states and crystalline forms based on the overtone and combination bands of water and sulfate groups. researchgate.net The spectra of amorphous iron(III) sulfates show broad and muted features compared to their crystalline counterparts, which aids in their identification. nih.govconfex.com Mössbauer spectroscopy is another powerful tool that provides specific information about the oxidation state and coordination environment of the iron atoms. nih.gov
For quantification, UV-Visible spectrophotometry is a widely used technique. ijlis.orgasdlib.org These methods are typically based on the formation of a colored complex between iron(III) ions and a specific chromogenic agent. The intensity of the color, measured as absorbance at a specific wavelength, is proportional to the concentration of iron(III). asdlib.orgajrconline.org A variety of complexing agents are used, including thiocyanate, salicylic (B10762653) acid, and 2,2'-bipyridyl (after reduction of Fe³⁺ to Fe²⁺). ijlis.orgasdlib.orgajrconline.org
Table 2: Spectroscopic Methods for Iron(III) Analysis
| Technique | Purpose | Principle | Typical Wavelength (λmax) |
|---|---|---|---|
| UV-Visible Spectrophotometry | Quantification | Formation of colored Fe(III) complexes | 410 nm (with HTP) ijlis.org |
| 522 nm (Fe(II) with 2,2'-bipyridyl) asdlib.org | |||
| 520 nm (with Salicylic Acid, pH 2.26) ijacskros.com | |||
| 460 nm (with Salicylic Acid, pH 6.1) ijacskros.com | |||
| Near-Infrared (NIR) Spectroscopy | Characterization | Analysis of vibrational overtones and combinations | 8000-11,000 cm⁻¹ region for Fe(II) transitions researchgate.net |
| Mid-Infrared (MIR) Spectroscopy | Characterization | Analysis of fundamental vibrational modes of sulfate | 1105 cm⁻¹ (asymmetric S-O stretch) nih.gov |
| Mössbauer Spectroscopy | Characterization | Analysis of nuclear transitions in iron atoms | Provides isomer shift and quadrupole splitting values nih.gov |
Chromatographic Methods for Separation and Identification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and identification of iron species, including iron(III) from complex mixtures. ajrconline.orgresearchgate.net These methods offer high resolution and sensitivity for analyzing iron in various samples.
Reversed-phase HPLC can be used for the analysis of iron(III) chelates. nih.gov By optimizing mobile phase conditions, such as pH and the use of ion-pairing agents, different iron complexes and their diastereomers can be effectively separated. nih.gov Another approach involves ion chromatography, which separates ions based on their affinity for an ion-exchange resin. This is useful for determining the chelated iron content in samples. ajrconline.org
Post-column derivatization is a common strategy in HPLC for the detection of iron species. researchgate.net After the separation of Fe(II) and Fe(III) on an analytical column, a reagent is introduced that reacts with the iron ions to form a colored complex. This complex is then detected by a UV-Visible detector, allowing for the simultaneous determination of both oxidation states. researchgate.net
Table 3: Chromatographic Separation of Iron Species
| Method | Column Type | Detection Method | Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 | UV/VIS Detector | Separation of Fe(III) chelates nih.gov |
| Ion-Pair HPLC | Ion-Pair | UV/VIS Detector | Determination of chelated Fe³⁺ in fertilizers ajrconline.org |
| Ion Chromatography | IonPac CS5A | Post-column derivatization with visible absorbance detection (521 nm) | Simultaneous determination of Fe(II) and Fe(III) researchgate.net |
Applications in Cell Biology Research
This compound finds important applications in cell biology, primarily as a source of iron for cell culture media and in studies related to iron metabolism. sigmaaldrich.comscientificlabs.co.uk Iron is an essential nutrient for cell growth and proliferation, and iron(III) sulfate serves as a soluble, bioavailable source for this element in plant and animal cell culture. sigmaaldrich.comchemicalbook.com
The compound is used in research focused on iron metabolism, regulation, and oxidative processes. idealmedical.co.zachemicalbook.com It can be used to supplement cells with iron to study the cellular response to iron loading. nih.gov For instance, studies have shown that pre-treating cells with iron(III) sulfate can elicit a response from probes designed to detect intracellular labile iron pools, helping to understand the dysregulation of iron metabolism in diseases like cancer. nih.gov
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| Iron(III) sulfate |
| Titanium(III) |
| EDTA (Ethylenediaminetetraacetic acid) |
| Bismuth nitrate |
| Xylenol orange |
| Potassium iodide |
| Hydrochloric acid |
| Potassium dichromate |
| Sulfuric acid |
| Thiocyanate |
| Salicylic acid |
| 2,2'-bipyridyl |
| Ferrous ammonium (B1175870) sulfate |
| 2,4,6-tripyridyl-1,3,5-triazine |
Future Research Directions for Iron Iii Sulfate Hydrate
Advanced Synthesis and Controlled Crystallization Strategies
Future research will likely prioritize the development of advanced synthesis methods that offer precise control over the physicochemical properties of iron(III) sulfate (B86663) hydrate (B1144303). Current large-scale production often involves the oxidation of ferrous sulfate with agents like nitric acid or hydrogen peroxide, but these methods may lack fine control over the resulting product's characteristics. wikipedia.orggeeksforgeeks.org
A key area of investigation is the controlled crystallization to produce specific hydrate forms and crystal morphologies. Studies have shown that crystallization from waste solutions rich in ferric ions and sulfuric acid can yield various phases, including rhomboclase (FeH(SO₄)₂·4H₂O), paracoquimbite (Fe₂(SO₄)₃·9H₂O), and other complex ferric sulfate hydroxide (B78521) hydrates. uctm.eduuctm.eduresearchgate.net Future work could focus on manipulating parameters such as temperature, pH, and solution saturation to selectively crystallize a desired phase. For instance, a specific low-temperature hydrate, identified as (H₅O₂)Fe(SO₄)₂·12H₂O, has been prepared from acidic solutions at temperatures between 235 and 239 K, highlighting the potential of temperature control in isolating unique hydrate structures. researchgate.netnih.gov
Advanced synthesis strategies may also explore the creation of nanostructured iron(III) sulfate hydrate. Building on methods used to synthesize iron oxide nanoparticles from iron(II) and iron(III) sulfate precursors, future research could develop techniques to produce nanoscale this compound with high surface area and reactivity for applications in catalysis and remediation. mdpi.com
Table 1: Crystalline Phases of this compound Identified in Crystallization Studies
| Phase Name | Chemical Formula | Conditions/Source of Formation |
| Rhomboclase | FeH(SO₄)₂·4H₂O | Crystallization from Fe(III)-rich waste solutions |
| Paracoquimbite | Fe₂(SO₄)₃·9H₂O | Observed after aging sludge from waste solution crystallization |
| Ferric Sulfate Hydroxide Hydrate | Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O | Initial bulky sludge from waste solution crystallization |
| Oxonium Alum Form | (H₅O₂)Fe(SO₄)₂·12H₂O | Low-temperature (235-239 K) synthesis from acidic solutions |
This table summarizes various hydrated phases of iron(III) sulfate that have been synthesized, indicating that the specific crystalline form can be controlled by the synthesis conditions. uctm.eduuctm.eduresearchgate.netresearchgate.net
Novel Catalytic Systems and Reaction Mechanism Elucidation
This compound's role as a catalyst is a promising avenue for future research. It has been recognized as an efficient catalyst for the synthesis of aromatic esters. nih.gov The next frontier lies in expanding its catalytic applications and achieving a detailed understanding of the reaction mechanisms.
Future work will likely explore its use in novel catalytic systems, such as in the selective catalytic reduction (SCR) of nitrogen oxides (NOx). Research on sulfated iron-based catalysts has shown that acidic sites are crucial for the reaction, which can proceed through the Eley-Rideal (E-R) or Langmuir-Hinshelwood (L-H) mechanisms. mdpi.com Elucidating how the sulfate groups in this compound contribute to surface acidity and influence these pathways will be critical.
Furthermore, its application in advanced organic synthesis warrants deeper investigation. It has been used in radical-based C(sp³)–C(sp²) bond fragmentation, where the proposed mechanism involves the formation of an [FeIII]–SPh intermediate that leads to an Fe(II)/Fe(III) manifold. nih.govacs.org Future studies could use spectroscopic and computational methods to confirm these intermediates and explore a wider range of iron-catalyzed organic transformations. A significant challenge and opportunity will be to unravel the kinetics and mechanisms in complex aqueous systems, such as in Advanced Oxidation Processes (AOPs). The interaction between Fe(III), sulfate ions, and oxidants like hydrogen peroxide (H₂O₂) can significantly alter reaction rates and the formation of reactive species. nih.gov
Enhanced Environmental Remediation Technologies
While iron(III) sulfate is a staple in wastewater treatment for coagulation and phosphorus removal, future research is expected to focus on developing more sophisticated and targeted environmental remediation technologies. honeywell-pmt.com
One area of development is the enhancement of its performance in degrading persistent organic pollutants (POPs). Studies have demonstrated that the addition of Fe(III) sulfate can significantly enhance the destruction kinetics of pesticides like DDT in soil slurries. nih.gov Future research could optimize this process and investigate its efficacy for a broader range of POPs, potentially as part of an AOP system.
Another direction involves the creation of integrated remediation systems that not only remove contaminants but also recover valuable resources. For instance, in the treatment of acid mine drainage (AMD), which is rich in sulfate and various metals, iron(III) sulfate chemistry plays a role in processes like ettringite precipitation. nih.gov Future technologies could integrate this precipitation with other processes like nanofiltration to achieve high contaminant removal while potentially creating value-added products from the waste. nih.gov Furthermore, combining iron sulfate-based chemical processes with microbial remediation, such as using iron- and sulfate-reducing bacteria to treat arsenic-contaminated soils, represents an innovative, eco-friendly approach for future development. doi.org
Interdisciplinary Applications in Space Exploration and Geochemistry
Hydrated iron(III) sulfates are of immense interest in planetary science and geochemistry, as they are key minerals found on the surface of Mars. usra.edu These minerals serve as critical indicators of past environmental conditions, including water activity, pH, and oxygen levels. usra.edu Future research will focus on using these mineralogical records to reconstruct the geochemical history of Mars.
A significant research direction involves studying the phase transitions of various iron(III) sulfate hydrates under Mars-relevant conditions (e.g., temperature, pressure, and humidity). Laboratory experiments have shown that amorphous ferric sulfates can form from brines and that their stability and hydration state are sensitive to environmental changes. usra.edu Recent discoveries on Mars of ferric hydroxysulfate, a mineral likely formed by the heating of other hydrated sulfates, point to recent thermal activity, possibly from volcanic sources. space.commarsdaily.com Future laboratory and orbiter-based studies will aim to precisely map the distribution of these different sulfate phases to understand the planet's recent geological and thermal history. marsdaily.com
High-pressure geochemistry is another emerging field. Studies on the behavior of iron sulfates like szomolnokite (FeSO₄·H₂O) under high pressure provide insights into the potential mineralogy of planetary interiors. mdpi.com Integrating such experimental data with geophysical models will be crucial for understanding the deep geochemistry of Earth and Mars.
Table 2: Relevance of Iron(III) Sulfate Hydrates in Martian Geochemistry
| Mineral/Phase | Formula Example | Significance for Mars Research |
| Coquimbite | Fe₂(SO₄)₃·9H₂O | Common hydrate form identified on Mars, indicates past aqueous activity. wikipedia.org |
| Jarosite | KFe₃(SO₄)₂(OH)₆ | Indicates formation in acidic, oxidizing, and aqueous environments. mdpi.com |
| Amorphous Ferric Sulfate | Fe₂(SO₄)₃·xH₂O | A significant component of Martian soil, acts as a record of humidity and temperature changes. usra.edu |
| Ferric Hydroxysulfate | - | Newly identified phase suggesting recent thermal events (e.g., volcanism) on Mars. marsdaily.com |
This table highlights the importance of different iron sulfate phases as indicators of the geological and environmental history of Mars.
Integrated Computational and Experimental Approaches for Comprehensive Understanding
To tackle the complexity of the systems in which this compound operates, future research will increasingly rely on the integration of computational modeling and advanced experimental techniques. This synergistic approach is essential for developing a predictive understanding of the compound's behavior from the molecular to the macroscopic scale.
For example, kinetic models can be used to predict the outcomes of complex reactions, such as the decomposition of H₂O₂ in the Fe(III)/sulfate system. Computer simulations have shown that the decrease in reaction rates can be primarily attributed to the complexation of Fe(III) by sulfate ions, a finding that would be difficult to isolate through experiments alone. nih.gov In the field of geochemistry, computational models are used to interpret complex experimental data, such as synchrotron Mössbauer spectroscopy results of iron sulfates under high pressure, allowing researchers to explore different scenarios for changes in the iron's electronic environment. mdpi.com
Similarly, understanding surface interactions is critical for catalysis and remediation. Combining experimental methods like infrared spectroscopy with computational approaches such as Density Functional Theory (DFT) can elucidate the precise molecular structure of surface complexes, for instance, how sulfate adsorbs onto iron oxide surfaces. researchgate.net This integrated approach will be indispensable for designing new catalysts, developing more efficient remediation strategies, and accurately interpreting geochemical data from Earth and other planets.
Q & A
Q. Why do recrystallization processes yield α-Fe₂O₃ or β-FeOOH instead of pure Fe₂(SO₄)₃·nH₂O?
- Methodological Answer : Anions (e.g., Cl⁻ vs. SO₄²⁻) and pH dictate recrystallization pathways. In sulfate-rich solutions, Fe³⁺ hydrolyzes to FeOOH intermediates. Suppress hydrolysis by maintaining pH < 2 and using excess H₂SO₄. XRD and TEM track phase evolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
